2,5-Deoxyfructosazine-13C4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl](2,3,5,6-13C4)pyrazin-2-yl]butane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-14-7(3-13-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9+,10+,11+,12+/m0/s1/i2+1,3+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDICDJCXVZLIP-ORHSJBJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C](N=[13CH][13C](=N1)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Deoxyfructosazine-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Deoxyfructosazine-¹³C₄, a labeled pyrazine derivative of its parent compound, 2,5-Deoxyfructosazine. This document details its chemical structure, properties, and synthesis. It also outlines experimental protocols for its analysis and discusses its known biological activities, including its role as an inhibitor of Interleukin-2 (IL-2) production. This guide is intended for researchers in medicinal chemistry, immunology, and drug development.
Introduction
2,5-Deoxyfructosazine is a pyrazine derivative that can be formed from the breakdown of D-glucosamine at a neutral pH.[1][2][3] It is also found in cured tobacco and is utilized as a flavoring agent in the food and tobacco industries.[1][2][3] The isotopically labeled version, 2,5-Deoxyfructosazine-¹³C₄, serves as an internal standard for quantitative analysis in various research applications. Recent studies have highlighted the biological activities of 2,5-Deoxyfructosazine, including its ability to induce DNA strand breakage and its potent inhibition of IL-2 production in T-cells, suggesting its potential as an immunomodulatory agent.[2][3]
Chemical Structure and Properties
2,5-Deoxyfructosazine-¹³C₄ is an isotopically labeled version of 2,5-Deoxyfructosazine, containing four ¹³C atoms in its pyrazine ring. This labeling provides a distinct mass signature for use in mass spectrometry-based assays.
Chemical Structure
The chemical structure of 2,5-Deoxyfructosazine is characterized by a central pyrazine ring with two polyhydroxyalkyl side chains.
Caption: Chemical structure of 2,5-Deoxyfructosazine.
Physicochemical Properties
A summary of the key quantitative data for 2,5-Deoxyfructosazine-¹³C₄ and its unlabeled counterpart is provided below.
| Property | 2,5-Deoxyfructosazine-¹³C₄ | 2,5-Deoxyfructosazine (unlabeled) |
| CAS Number | 1246815-27-9 | 17460-13-8 |
| Molecular Formula | C₈¹³C₄H₂₀N₂O₇ | C₁₂H₂₀N₂O₇ |
| Molecular Weight | 308.27 g/mol | 304.30 g/mol |
| Accurate Mass | 308.1405 amu | 304.1321 amu |
Synthesis and Characterization
Synthesis of 2,5-Deoxyfructosazine
An efficient, one-pot synthesis method for 2,5-Deoxyfructosazine has been reported, which can be adapted for the synthesis of the ¹³C₄ labeled compound by using appropriately labeled starting materials.[1][4]
Experimental Protocol: One-Pot Synthesis [1][4]
-
Reaction Setup: In a 10 mL stainless steel vessel with a Teflon lining, dissolve 0.2 g of D-glucosamine hydrochloride in 2 g of an alcoholic solution of 12% 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH).
-
Reaction Conditions: Seal the vessel and place it in a pre-heated oil bath at 120°C. Stir the reaction mixture at 300 rpm for 180 minutes.
-
Reaction Quenching: After the reaction, remove the vessel from the oil bath and immediately place it in an ice bath to quench the reaction.
-
Purification: The product can be purified from the reaction mixture using chromatographic techniques.
Caption: Workflow for the one-pot synthesis of 2,5-Deoxyfructosazine.
Analytical Characterization
The identity and purity of 2,5-Deoxyfructosazine and its labeled form are typically confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy.
Experimental Protocol: LC-ESIMS Analysis [5]
-
Chromatography System: ThermoElectron Surveyor HPLC system with a Hypercarb column (5µm, 100x2.1 mm) and a drop-in guard cartridge (10x2.1 mm).
-
Mobile Phase:
-
A: 5 mM ammonium acetate (pH 8.5)
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 0% B
-
35-40 min: 30% B
-
45 min: 0% B
-
-
Flow Rate: 150 µL/min
-
Mass Spectrometry: ThermoElectron Finnigan LTQ linear ion trap mass spectrometer with an electrospray ionization (ESI) source.
-
Parameters:
-
ESI Voltage: 3.5 kV
-
Capillary Temperature: 250°C
-
Sheath Gas: 15 units
-
Auxiliary Gas: 5 units
-
Full Scan Mass Range: m/z 100–1000
-
Biological Activity and Mechanism of Action
Inhibition of Interleukin-2 (IL-2) Production
2,5-Deoxyfructosazine has been shown to be a more potent inhibitor of IL-2 production in phytohemagglutinin (PHA)-activated Jurkat T-cells than its precursor, D-glucosamine.[5] The half-maximal inhibitory concentration (IC₅₀) for IL-2 production is approximately 1.25 mM.[2][3]
Proposed Signaling Pathway of Inhibition
While the precise molecular targets of 2,5-Deoxyfructosazine are not fully elucidated, its inhibitory effect on IL-2 production suggests interference with the T-cell activation signaling cascade. Upon T-cell receptor (TCR) stimulation by an antigen-presenting cell (APC), a series of intracellular signaling events leads to the activation of transcription factors, such as NFAT, AP-1, and NF-κB, which are essential for transcribing the IL2 gene. 2,5-Deoxyfructosazine is hypothesized to act at one or more points along this pathway, leading to a downstream reduction in IL-2 synthesis and secretion.
Caption: Inhibition of the T-cell activation pathway by 2,5-Deoxyfructosazine.
Conclusion
2,5-Deoxyfructosazine-¹³C₄ is a valuable tool for the quantitative analysis of its unlabeled counterpart, a bioactive pyrazine derivative with demonstrated immunomodulatory properties. This guide provides essential technical information for researchers working with this compound, from its synthesis and characterization to its biological effects. Further research into the precise molecular mechanisms of 2,5-Deoxyfructosazine may uncover novel therapeutic applications in immunology and beyond.
References
- 1. Efficient one-pot synthesis of deoxyfructosazine and fructosazine from d-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficient one-pot synthesis of deoxyfructosazine and fructosazine from d-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
The Formation of 2,5-Deoxyfructosazine in the Maillard Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Maillard reaction, a cornerstone of food chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds. Beyond its well-known contributions to the color, aroma, and flavor of thermally processed foods, this reaction also generates a diverse array of heterocyclic compounds with significant biological activities. Among these is 2,5-deoxyfructosazine (2,5-DF), a pyrazine derivative formed predominantly from the self-condensation of D-glucosamine or as a product of the reaction between glucose and certain amino acids. This technical guide provides an in-depth exploration of the formation of 2,5-DF within the Maillard reaction, its synthesis, quantification, and its notable immunomodulatory effects, particularly the inhibition of interleukin-2 (IL-2) production. This document is intended to serve as a comprehensive resource for researchers in food science, medicinal chemistry, and drug development.
Introduction to 2,5-Deoxyfructosazine
2,5-Deoxyfructosazine [2-(D-arabino-tetrahydroxybutyl)-5-(D-erythro-2,3,4-trihydroxybutyl)pyrazine] is a heterocyclic compound belonging to the pyrazine class.[1][2] It is found in various food products and cured tobacco, contributing to their flavor profiles.[3][4][5] The formation of 2,5-DF is intrinsically linked to the Maillard reaction, arising from the degradation and condensation of sugars and amino compounds. Notably, D-glucosamine can readily undergo self-condensation to form 2,5-DF, particularly under neutral to alkaline pH conditions.[2][6] Beyond its role as a flavor compound, 2,5-DF has garnered significant interest for its biological activities, most prominently its immunosuppressive properties.[2][6]
The Maillard Reaction and the Genesis of 2,5-Deoxyfructosazine
The Maillard reaction is initiated by the condensation of a reducing sugar with a compound possessing a free amino group, typically an amino acid, peptide, or protein. The reaction proceeds through a series of complex and interconnected pathways, broadly categorized into early, intermediate, and advanced stages.
Initial Stages: Schiff Base and Amadori Product Formation
The initial step involves the nucleophilic attack of the amino group on the carbonyl carbon of the reducing sugar, forming a Schiff base. This unstable intermediate then undergoes a rearrangement to form a more stable ketoamino acid, known as the Amadori product.[1][7] This Amadori rearrangement is a pivotal step, as the resulting Amadori products are key intermediates that can follow various degradation routes.
Formation of the Pyrazine Ring
The formation of the pyrazine ring, the core structure of 2,5-DF, occurs during the intermediate stages of the Maillard reaction. While the precise mechanisms can vary, a plausible pathway involves the dimerization of α-aminocarbonyl intermediates derived from the degradation of Amadori products. In the context of 2,5-DF formation from D-glucosamine, two molecules of glucosamine can condense to form a dihydropyrazine intermediate, which then undergoes oxidation to the stable aromatic pyrazine ring of 2,5-DF.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2,5-Deoxyfructosazine - Nordic Biosite [nordicbiosite.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Deoxyfructosazine in Food Chemistry and Flavor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyfructosazine (DOF), a heterocyclic compound formed during the Maillard reaction, plays a significant role in the flavor and chemical profile of thermally processed foods. This technical guide provides an in-depth overview of the formation, chemical properties, and flavor contribution of deoxyfructosazine. It details experimental protocols for its synthesis, isolation, and characterization, and presents quantitative data on its formation in food systems. Furthermore, this guide explores the biological activities of deoxyfructosazine, including its immunomodulatory effects, and provides diagrams of key chemical and biological pathways.
Introduction
Deoxyfructosazine, chemically known as 2-(D-arabino-1′,2′,3′,4′-tetrahydroxybutyl)-5-(D-erythro-2′′,3′′,4′′-trihydroxybutyl)pyrazine, is a pyrazine derivative that contributes to the desirable flavors and aromas of many cooked foods.[1][2] It is primarily formed through the Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids or proteins that occurs during heating.[3][4] D-glucosamine, an amino sugar, is a key precursor for the formation of deoxyfructosazine.[5][6] Beyond its role as a flavoring agent, deoxyfructosazine has garnered interest for its potential physiological effects, including immunomodulatory activity and DNA strand breakage.[7][8] This guide serves as a comprehensive resource for professionals in food science, chemistry, and drug development seeking to understand and utilize the properties of deoxyfructosazine.
Chemical Properties and Formation
Deoxyfructosazine is a tan solid with a molecular formula of C12H20N2O7 and a molecular weight of 304.3 g/mol .[8] Its formation is a complex process rooted in the Maillard reaction cascade.
The Maillard Reaction and Deoxyfructosazine Formation
The Maillard reaction is initiated by the condensation of a reducing sugar with a compound possessing a free amino group, followed by a series of rearrangements and further reactions to produce a wide array of flavor and color compounds.[3][4] In the case of deoxyfructosazine, the primary precursor is D-glucosamine, which can undergo self-condensation under neutral or basic conditions, particularly with heating.[5][9]
The formation pathway involves the initial condensation of two D-glucosamine molecules, which then undergo rearrangement and cyclization to form the pyrazine ring characteristic of deoxyfructosazine.[9]
Maillard reaction pathway for Deoxyfructosazine formation.
Role in Food Flavor
Deoxyfructosazine is recognized as a flavoring agent in the food and tobacco industries.[7][8] Pyrazine compounds, in general, are known for their roasted, nutty, and toasted aroma characteristics. While the specific flavor profile of pure deoxyfructosazine is not extensively detailed in publicly available literature, its presence in foods like bread crust and coffee contributes to the overall complex and desirable flavor generated during baking and roasting.[10][11] A study on bread enriched with glucosamine found that the formation of deoxyfructosazine (referred to as DOF) was significant and influenced by the bread formulation.[12]
Quantitative Data
The formation of deoxyfructosazine is influenced by various factors including the concentration of precursors, temperature, time, and the presence of other ingredients.
| Precursor | Conditions | Yield of Deoxyfructosazine | Reference |
| D-glucosamine hydrochloride | 120 °C, 180 min, in [BMIM]OH and DMSO | 49% | [2] |
| D-glucosamine in bread | Baking at 160°C for 30 min | 0.14 g (from 3g GlcN) | [12] |
| D-glucosamine in bread with fructose | Baking at 160°C for 30 min | 0.18 - 0.19 g (from 3g GlcN) | [12] |
| D-glucosamine in bread with sugar alcohols | Baking at 160°C for 30 min | 0.23 - 0.24 g (from 3g GlcN) | [12] |
Table 1: Quantitative data on the formation of deoxyfructosazine under various conditions.
| Bread Formulation | Glucosamine Retention | Deoxyfructosazine (DOF) Production | Reference |
| Glucosamine only | 15.9% | 0.14 g | [12] |
| Glucosamine + Fructose | 42.9 - 49.9% | 0.18 - 0.19 g | [12] |
| Glucosamine + Xylitol/Sorbitol | 69.7 - 71.0% | 0.23 - 0.24 g | [12] |
Table 2: Glucosamine retention and deoxyfructosazine production in bread.[12]
Experimental Protocols
Synthesis of Deoxyfructosazine
Method 1: One-pot synthesis using a basic ionic liquid [2][9]
-
Materials: D-glucosamine hydrochloride (GlcNH2), 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH), Dimethyl sulfoxide (DMSO).
-
Procedure: a. Dissolve D-glucosamine hydrochloride in a mixture of [BMIM]OH and DMSO. b. Heat the reaction mixture to 120 °C and maintain for 180 minutes. c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture. e. Isolate the product using column chromatography.
Method 2: Arylboronic acid-catalyzed synthesis [13]
-
Materials: D-Glucosamine hydrochloride, Phenylboronic acid (PhB(OH)2), aqueous Sodium Hydroxide (NaOH), aqueous Hydrochloric Acid (HCl).
-
Procedure: a. Add D-Glucosamine hydrochloride and PhB(OH)2 to an aqueous NaOH solution (0.1 M). b. Stir the reaction mixture for 36 hours at room temperature. c. Acidify the reaction mixture to a pH of 1-3 by the dropwise addition of 2 M HCl. d. Stir the mixture for an additional 30 minutes. e. Evaporate the solvent under reduced pressure to obtain the crude product. f. Purify the product by recrystallization.
Isolation and Characterization
Isolation from Food Matrix (e.g., Bread) [12]
-
Extraction: a. Homogenize the food sample. b. Extract with a suitable solvent system (e.g., water-ethanol mixture). c. Centrifuge to separate the solid and liquid phases.
-
Purification: a. Use Solid Phase Extraction (SPE) to clean up the extract. b. Further purify using column chromatography on a suitable stationary phase (e.g., Dowex 50W-X4).[14]
-
Quantification: a. Analyze the purified fraction using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS).[12]
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
Biological Activity and Signaling Pathways
Deoxyfructosazine has been shown to possess biological activities, most notably immunomodulatory effects.
Inhibition of Interleukin-2 (IL-2) Production
Studies have demonstrated that deoxyfructosazine is a more potent inhibitor of Interleukin-2 (IL-2) production in activated T-cells (Jurkat cells) than its precursor, D-glucosamine.[1][5] The reported IC50 value for the inhibition of IL-2 production by Jurkat cells stimulated with phytohemagglutinin is approximately 1.25 mM.[7][8]
Inhibition of IL-2 Production by Deoxyfructosazine.
Other Reported Activities
Conclusion
Deoxyfructosazine is a key compound in food chemistry, contributing significantly to the flavor of thermally processed foods. Its formation via the Maillard reaction from D-glucosamine is a well-established process. This guide has provided a comprehensive overview of its chemical properties, formation, and role in flavor, along with detailed experimental protocols and quantitative data. The emerging evidence of its biological activities, particularly its immunomodulatory effects, opens up new avenues for research in functional foods and drug development. Further studies are warranted to fully elucidate its flavor profile, toxicological properties, and the precise mechanisms of its biological actions.
References
- 1. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient one-pot synthesis of deoxyfructosazine and fructosazine from d-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. futurelearn.com [futurelearn.com]
- 4. byjus.com [byjus.com]
- 5. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The conversion of glucosamine to deoxyfructosazine and its impact on bread quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The conversion of glucosamine to deoxyfructosazine and its impact on bread quality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Technical Guide: Synthesis and Characterization of ¹³C Labeled 2,5-Deoxyfructosazine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and potential biological implications of ¹³C labeled 2,5-Deoxyfructosazine. Detailed experimental protocols for its synthesis from ¹³C labeled D-glucosamine are presented, alongside methodologies for its characterization using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESIMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide explores the known biological activity of 2,5-Deoxyfructosazine as an inhibitor of Interleukin-2 (IL-2) production and visualizes its potential interaction with the T-cell signaling pathway. All quantitative data is summarized in structured tables, and key workflows and pathways are illustrated with diagrams.
Introduction
2,5-Deoxyfructosazine [2-(D-arabino-tetrahydroxybutyl)-5-(D-erythro-2,3,4-trihydroxybutyl)pyrazine], a pyrazine derivative, is formed from the self-condensation of D-glucosamine in neutral or basic aqueous solutions.[1] This compound and its analogs are of interest to researchers in food science, toxicology, and drug development due to their presence in thermally processed foods and their potential immunomodulatory properties.[2][3][4] Notably, 2,5-Deoxyfructosazine has been identified as a more potent inhibitor of Interleukin-2 (IL-2) production in activated T-cells than its precursor, D-glucosamine.[1][5]
The synthesis of isotopically labeled compounds is a critical tool in drug development and metabolic research, enabling detailed studies of a molecule's absorption, distribution, metabolism, and excretion (ADME) through techniques like mass spectrometry and NMR. This guide outlines a proposed synthesis for ¹³C labeled 2,5-Deoxyfructosazine, leveraging commercially available ¹³C labeled D-glucosamine.
Synthesis of ¹³C Labeled 2,5-Deoxyfructosazine
The synthesis of 2,5-Deoxyfructosazine is achieved through the self-condensation of D-glucosamine. The following protocol is adapted from established methods for the synthesis of the unlabeled compound and proposes the use of a ¹³C labeled D-glucosamine precursor.[1][2][6][7]
2.1. Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for ¹³C labeled 2,5-Deoxyfructosazine.
2.2. Experimental Protocol
-
Preparation of Starting Material: Dissolve 0.86 g (4 mmol) of ¹³C Labeled D-Glucosamine hydrochloride (e.g., D-Glucosamine-1-¹³C hydrochloride) in 6 mL of 10x Phosphate-Buffered Saline (PBS).[1][8]
-
pH Adjustment: Adjust the pH of the solution to 7.4 using an appropriate base (e.g., NaOH).[1]
-
Dilution: Dilute the solution to a final volume of 10 mL with deionized water.[1]
-
Incubation: Incubate the solution at room temperature for 24 hours. A color change to brown is indicative of the reaction progression.[1]
-
Filtration: Filter the resulting brown solution through a 0.2-μm syringe filter to remove any particulate matter.[1]
-
Storage: The filtered solution containing ¹³C labeled 2,5-Deoxyfructosazine is now ready for analysis and should be stored at 4°C.[9]
Characterization
The synthesized ¹³C labeled 2,5-Deoxyfructosazine can be characterized using a combination of chromatographic and spectroscopic techniques.
3.1. Characterization Workflow
Caption: Experimental workflow for the characterization of the final product.
3.2. High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound and its retention time.
Experimental Protocol: [1]
-
System: ThermoElectron Surveyor HPLC system.
-
Column: Hypercarb column (5μ, 100×2.1 mm, Thermo) with a drop-in guard cartridge (10×2.1 mm).
-
Mobile Phase A: 5 mM ammonium acetate (pH 8.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0–5 min, 0% B; 35–40 min, 30% B; 45 min, 0% B.
-
Flow Rate: 150 μL/min.
-
Injection Volume: 10 μL.
-
Detection: Photodiode array detector at 290–310 nm.
3.3. Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESIMS)
LC-ESIMS is employed to confirm the molecular weight of the synthesized compound.
Experimental Protocol: [1]
-
System: ThermoElectron Finnigan LTQ linear ion trap mass spectrometer with an electrospray ionization source.
-
LC System: As described in the HPLC protocol. The flow is directed to the mass spectrometer after the initial 15 minutes.
-
Scan Range: m/z 100–1000.
-
ESI Voltage: 3.5 kV.
-
Capillary Temperature: 250 °C.
-
Sheath Gas: 15 units.
-
Auxiliary Gas: 5 units.
3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is used for the structural elucidation of the compound and to confirm the position of the isotopic label.
Experimental Protocol: [6]
-
Spectrometer: Bruker AV-III 400 or equivalent.
-
Solvent: D₂O.
-
Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).
-
Temperature: 25°C.
3.5. Summary of Characterization Data
The following table summarizes the expected quantitative data for both unlabeled and a hypothetical ¹³C₄ labeled 2,5-Deoxyfructosazine.
| Parameter | Unlabeled 2,5-Deoxyfructosazine | ¹³C₄ Labeled 2,5-Deoxyfructosazine (Proposed) | Reference(s) |
| Molecular Formula | C₁₂H₂₀N₂O₇ | ⁸C₄¹³C₄H₂₀N₂O₇ | [9] |
| Molecular Weight | 304.30 g/mol | 308.30 g/mol | [9] |
| Mass (m/z) [M+H]⁺ | 305.1 | 309.1 | [1] |
| HPLC Retention Time | ~26.7 min | ~26.7 min | [1] |
| ¹³C NMR Chemical Shifts (ppm in D₂O) | Pyrazine Ring: ~142-154 ppm; Polyol Chains: ~62-74 ppm | Similar shifts with enhanced signal intensity at labeled positions | [10] |
Biological Activity and Signaling Pathway
2,5-Deoxyfructosazine has been shown to be a potent inhibitor of IL-2 production in phytohemagglutinin (PHA)-activated Jurkat T-cells, with an IC₅₀ of approximately 1.25 mM.[1][3] IL-2 is a critical cytokine for T-cell proliferation and differentiation.[11] Its production is tightly regulated by a complex signaling cascade initiated by T-cell receptor (TCR) activation.
The precise mechanism of inhibition by 2,5-Deoxyfructosazine is not fully elucidated, but it is proposed to occur upstream of IL-2 transcription. One of the key transcription factors for the IL-2 gene is the Nuclear Factor of Activated T-cells (NFAT), and some pyrazine derivatives have been shown to modulate NF-κB signaling, another crucial transcription factor for IL-2.[12][13][14] The following diagram illustrates the IL-2 signaling pathway and the putative point of inhibition by 2,5-Deoxyfructosazine.
4.1. IL-2 Signaling Pathway and Putative Inhibition
Caption: IL-2 production pathway in T-cells and the putative points of inhibition by 2,5-Deoxyfructosazine.
Conclusion
This technical guide provides a framework for the synthesis and characterization of ¹³C labeled 2,5-Deoxyfructosazine. The proposed synthetic route is straightforward and utilizes a commercially available labeled precursor. The detailed characterization protocols and expected data will aid researchers in confirming the successful synthesis and purity of the final product. The use of ¹³C labeled 2,5-Deoxyfructosazine in further studies will be invaluable for elucidating its precise mechanism of action as an immunomodulator and for conducting detailed pharmacokinetic and pharmacodynamic studies. This will ultimately contribute to a better understanding of its potential applications in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient one-pot synthesis of deoxyfructosazine and fructosazine from d-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. D葡糖胺-1-13C 盐酸盐 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2,5-Deoxyfructosazine | CAS 17460-13-8 | LGC Standards [lgcstandards.com]
- 10. rsc.org [rsc.org]
- 11. bosterbio.com [bosterbio.com]
- 12. invivogen.com [invivogen.com]
- 13. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation | MDPI [mdpi.com]
The Unseen Transformation: A Technical Guide to Fructosazines in Thermally Processed Foods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermal processing is a cornerstone of modern food manufacturing, essential for ensuring safety, extending shelf life, and developing desirable sensory characteristics such as flavor, color, and aroma. These transformations are largely driven by a complex network of chemical reactions, most notably the Maillard reaction. Among the vast array of compounds generated during this non-enzymatic browning process are fructosazines, a class of polyhydroxyalkylpyrazines. While traditionally associated with flavor and color, emerging research has highlighted their potential bioactivities, making them a subject of increasing interest for the food and pharmaceutical industries. This technical guide provides an in-depth overview of the natural occurrence of fructosazines in thermally processed foods, detailing their formation, methods for their analysis, and a summary of reported quantitative data.
Formation of Fructosazines: A Maillard Reaction Perspective
Fructosazines are not naturally present in raw food materials but are formed during heat treatment through the Maillard reaction. This reaction cascade is initiated by the condensation of a reducing sugar with an amino compound, typically an amino acid. The initial stages of the Maillard reaction are more rapid with fructose compared to glucose.[1]
The formation of fructosazines, including deoxyfructosazine (DOF), involves several key steps. The reaction of glucosamine can lead to the formation of deoxyfructopyrazine (DOF).[2] The self-condensation of glucosamine or fructosamine is a known synthesis route for DOF. The proposed mechanism involves the formation of intermediates like 3-deoxyglucosone from the reaction of L-tryptophan. The process is favored under acidic conditions and heating.
The following diagram illustrates the generalized pathway for the formation of fructosazines during thermal processing:
References
2,5-Deoxyfructosazine: A Technical Guide to its Formation, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Deoxyfructosazine (DOF), a pyrazine derivative formed from the breakdown of D-glucosamine, has garnered significant interest in the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of 2,5-deoxyfructosazine, covering its formation from D-glucosamine, efficient chemical synthesis, and key biological effects, including its immunomodulatory, DNA strand-breaking, and antioxidant properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to facilitate further investigation and potential therapeutic applications of this intriguing molecule.
Introduction
D-glucosamine, a widely available amino sugar, is known to undergo self-condensation reactions under neutral to alkaline pH conditions to form a variety of heterocyclic compounds. Among these, 2,5-deoxyfructosazine, also known as 2-(D-arabino-1′,2′,3′,4′-tetrahydroxybutyl)-5-(D-erythro-2′′,3′′,4′′-trihydroxybutyl)pyrazine, has been identified as a significant breakdown product.[1][2] Initially recognized as a flavoring agent in the food and tobacco industries, recent research has unveiled its potential pharmacological activities.[3] These activities include immunomodulation, specifically the inhibition of T-cell interleukin-2 (IL-2) production, DNA strand breakage, and antioxidant effects.[4] This guide aims to consolidate the current knowledge on 2,5-deoxyfructosazine to support ongoing and future research endeavors.
Formation and Synthesis of 2,5-Deoxyfructosazine
Formation from D-Glucosamine Breakdown
2,5-Deoxyfructosazine is a product of the Maillard reaction and caramelization of D-glucosamine.[2] Its formation is particularly favored in neutral or alkaline aqueous solutions. The proposed mechanism involves the self-condensation of two D-glucosamine molecules. An intermediate, dihydrofructosazine, is believed to be formed, which then undergoes further reactions to yield the stable aromatic pyrazine ring of 2,5-deoxyfructosazine.[5]
Chemical Synthesis
An efficient, one-pot synthesis of 2,5-deoxyfructosazine from D-glucosamine hydrochloride has been developed.[1][3] This method utilizes a basic ionic liquid as both a solvent and a catalyst, offering an environmentally friendly approach.[1][3]
Table 1: Optimized Conditions for One-Pot Synthesis of 2,5-Deoxyfructosazine [1][3]
| Parameter | Optimal Condition |
| Reactant | D-glucosamine hydrochloride |
| Solvent/Catalyst | 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH) |
| Co-solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 120 °C |
| Reaction Time | 180 minutes |
| Maximum Yield | 49% |
Biological Activities and Experimental Protocols
Immunomodulatory Activity: Inhibition of IL-2 Production
2,5-Deoxyfructosazine has been shown to be a more potent inhibitor of interleukin-2 (IL-2) production in phytohemagglutinin (PHA)-activated Jurkat T-cells than its precursor, D-glucosamine.[2][6] This suggests its potential as an immunomodulatory agent.
Table 2: Inhibitory Effect of 2,5-Deoxyfructosazine on IL-2 Production [7]
| Compound | Cell Line | Stimulation | IC50 |
| 2,5-Deoxyfructosazine | Jurkat T-cells | Phytohemagglutinin (PHA) | ~1.25 mM |
This protocol is a representative method for assessing the inhibition of IL-2 production in Jurkat T-cells.
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Plating: Seed Jurkat cells in a 96-well plate at a density of 1 x 106 cells/mL.
-
Compound Treatment: Treat the cells with varying concentrations of 2,5-deoxyfructosazine and incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with an optimal concentration of phytohemagglutinin (PHA), typically 1-10 µg/mL.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of IL-2 inhibition for each concentration of 2,5-deoxyfructosazine relative to the stimulated control and determine the IC50 value.
DNA Strand Breakage Activity
2,5-Deoxyfructosazine has been reported to exhibit DNA strand breakage activity. This activity is thought to be associated with its dihydropyrazine precursor.[5] The comet assay is a common method to evaluate DNA damage in individual cells.
This is a generalized protocol for the alkaline comet assay to detect single and double-strand DNA breaks.
-
Cell Preparation: Prepare a single-cell suspension of the desired cell line at a concentration of 1 x 105 cells/mL.
-
Treatment: Treat the cells with various concentrations of 2,5-deoxyfructosazine for a defined period.
-
Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., by measuring the tail length or the percentage of DNA in the tail).
Antioxidant and Anti-Aging Potential
A recent study has highlighted the antioxidant and potential anti-aging properties of 2,5-deoxyfructosazine.[4] It has been shown to modulate the activity of antioxidant enzymes and reduce markers of oxidative stress.
Table 3: Antioxidant Effects of 2,5-Deoxyfructosazine in Normal Human Dermal Fibroblasts (NHDFs) [4]
| Condition | Treatment | Catalase (CAT) Activity (% of control) | Malondialdehyde (MDA) Content (% of control) |
| Normal | 5 µM 2,5-Deoxyfructosazine | 372% | 67.9% |
| Oxidative Stress (H2O2) | 5 µM 2,5-Deoxyfructosazine | 292.3% | 81.6% |
This protocol describes a common method for measuring catalase activity in cell lysates.
-
Cell Lysis: Lyse the treated and control cells in a suitable buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Reaction Mixture: In a microplate, add a known amount of protein from each lysate to a reaction buffer.
-
Substrate Addition: Initiate the reaction by adding a known concentration of hydrogen peroxide (H2O2).
-
Measurement: Monitor the decomposition of H2O2 by measuring the decrease in absorbance at 240 nm over time using a spectrophotometer.
-
Calculation: Calculate the catalase activity based on the rate of H2O2 decomposition and normalize to the protein concentration.
This protocol outlines the measurement of MDA, a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
-
Sample Preparation: Prepare cell lysates from treated and control cells.
-
Reaction: Add thiobarbituric acid (TBA) reagent to the lysates and incubate at 95°C for 60 minutes. This reaction forms a colored MDA-TBA adduct.
-
Measurement: After cooling, measure the absorbance of the adduct at 532 nm using a spectrophotometer.
-
Quantification: Determine the MDA concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of MDA.
-
Normalization: Normalize the MDA levels to the protein concentration of the lysates.
Signaling Pathways
The precise signaling pathways through which 2,5-deoxyfructosazine exerts its biological effects are still under investigation. However, its inhibitory effect on IL-2 production suggests an interaction with the complex signaling cascade that regulates IL-2 gene expression in T-cells. This pathway involves the activation of transcription factors such as Nuclear Factor of Activated T-cells (NFAT), Activator Protein-1 (AP-1), and Nuclear Factor-kappa B (NF-κB). It is plausible that 2,5-deoxyfructosazine may interfere with one or more of these signaling components, leading to the observed reduction in IL-2 secretion. Further research is needed to elucidate the specific molecular targets of 2,5-deoxyfructosazine.
Conclusion and Future Directions
2,5-Deoxyfructosazine, a readily formed derivative of D-glucosamine, exhibits a range of interesting biological activities that warrant further investigation. Its immunomodulatory, DNA-damaging, and antioxidant properties suggest its potential for development as a therapeutic agent or as a lead compound for drug discovery. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for future research in this area. Key future directions should include the elucidation of its precise mechanisms of action, particularly the identification of its molecular targets within the IL-2 signaling pathway, and a more comprehensive evaluation of its efficacy and safety in preclinical models. Such studies will be crucial in determining the translational potential of 2,5-deoxyfructosazine in human health and disease.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 3. geneticeducation.co.in [geneticeducation.co.in]
- 4. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asm.org [asm.org]
- 6. Direct Measurement of Catalase Activity in Living Cells and Tissue Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Malondialdehyde (MDA) Determination Assay [bio-protocol.org]
The Pivotal Role of Stable Isotope Labeling in Pyrazine Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the physicochemical properties of stable isotope-labeled pyrazines. These molecules are indispensable tools in a wide array of scientific disciplines, from flavor chemistry to drug development, primarily due to their utility as internal standards in quantitative analysis and as probes in metabolic studies. The introduction of stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into the pyrazine scaffold subtly alters its physicochemical properties, enabling precise detection and differentiation from their unlabeled counterparts.
Core Physicochemical Properties: A Comparative Analysis
The substitution of a lighter isotope with a heavier one induces measurable changes in the fundamental properties of pyrazine molecules. While the chemical reactivity remains virtually identical, properties that are mass-dependent exhibit slight but significant shifts. These differences are the cornerstone of their application in stable isotope dilution analysis (SIDA).
Mass Spectrometry
In mass spectrometry (MS), the most evident change is the increase in molecular weight, leading to a predictable shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This allows for clear differentiation between the labeled (internal standard) and unlabeled (analyte) pyrazines, even when they co-elute chromatographically.
| Pyrazine Derivative | Isotopic Label | Unlabeled Ion (m/z) | Labeled Ion (m/z) | Key Fragment Ions (Unlabeled) | Key Fragment Ions (Labeled) |
| 2-Methylpyrazine | ²H₃ | 94 | 97 | 94, 67, 42 | 97, 70, 45 |
| 2,5-Dimethylpyrazine | ²H₆ | 108 | 114 | 108, 107, 66, 42 | 114, 113, 69, 45 |
| 2-Ethyl-3,5-dimethylpyrazine | ²H₅ | 136 | 141 | 136, 121, 108 | 141, 126, 113 |
| 2,3-Diethyl-5-methylpyrazine | ²H₃ | 150 | 153 | 150, 135, 122, 107 | 153, 138, 125, 110 |
| 2-Methoxy-3-isobutylpyrazine | ²H₃ | 166 | 169 | 166, 151, 124 | 169, 153, 126 |
Table 1: Comparison of mass-to-charge ratios and key fragment ions for selected pyrazines and their deuterated analogs, typically used for quantification in GC-MS analysis.
Gas Chromatography
In gas chromatography, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts, a phenomenon known as the "inverse isotope effect".[1] This is attributed to the slightly lower polarizability of the C-D bond compared to the C-H bond, leading to weaker van der Waals interactions with the stationary phase.[1] However, this effect is generally small and depends on the chromatographic conditions. In contrast, labeling with heavier isotopes like ¹³C or ¹⁵N typically results in negligible changes to retention time.[2]
| Compound Pair | Stationary Phase | Retention Time Shift (t_R_labeled - t_R_unlabeled) | Reference |
| 2-Methoxy-d₃-3-isobutylpyrazine vs. unlabeled | BP5 | -2 to -3 seconds | [3] |
| Deuterated vs. Protiated Analogs (general) | Most stationary phases | Generally negative (earlier elution) | [2] |
Table 2: Observed retention time shifts for deuterated pyrazines in gas chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. Isotopic labeling can significantly alter the NMR spectra. For instance, the replacement of ¹H with ²H (deuterium) leads to the disappearance of the corresponding signal in the ¹H NMR spectrum. In ¹³C NMR, the coupling between carbon and deuterium (C-D) results in a characteristic multiplet, and the chemical shift of the deuterated carbon atom is slightly shifted upfield.
| Nucleus | Unlabeled Pyrazine (in CDCl₃) | [d₃]-3,5-Dimethylpyrazine-2-carboxylic acid (in CD₃OD) | Observations | Reference |
| ¹H NMR (δ, ppm) | 8.64 (s, 4H) | 8.41 (s, 1H), 2.59 (s, 3H) | Disappearance of proton signals at labeled positions. | [4][5] |
| ¹³C NMR (δ, ppm) | 145.1 | 157.7, 155.5, 142.1, 141.1, 21.5 | Upfield shift and C-D coupling at the labeled carbon. | [1][5] |
Table 3: Comparison of NMR chemical shifts for unlabeled pyrazine and a deuterated pyrazine derivative.
Experimental Protocols
The use of stable isotope-labeled pyrazines is central to robust analytical methodologies, particularly for quantification in complex matrices.
Synthesis of Deuterated Alkylpyrazines
A common method for the synthesis of deuterated alkylpyrazines involves the use of a deuterated Grignard reagent with a chloroalkylpyrazine.
Example: Synthesis of [²H₅]-2-ethyl-3,5-dimethylpyrazine
-
Chlorination: 2-ethyl-3,5-dimethylpyrazine is chlorinated using N-chlorosuccinimide (NCS) to produce 2-(1-chloroethyl)-3,5-dimethylpyrazine.
-
Grignard Reaction: A deuterated Grignard reagent, such as ethyl-d₅-magnesium bromide (prepared from ethyl-d₅-bromide and magnesium), is reacted with the chlorinated pyrazine.
-
Work-up and Purification: The reaction mixture is quenched with an aqueous solution, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography, to yield the desired deuterated pyrazine.
Quantitative Analysis by Stable Isotope Dilution Analysis (SIDA) using GC-MS
SIDA is a highly accurate method for quantifying analytes in complex samples.
Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Pyrazines in a Food Matrix
-
Sample Preparation: A known mass of the homogenized sample (e.g., 2-5 g) is placed into a 20 mL headspace vial.[6]
-
Internal Standard Spiking: A precise volume of a standard solution containing the stable isotope-labeled pyrazine analog is added to the sample.[6]
-
Equilibration: The vial is sealed and heated (e.g., at 60-80°C for 15-30 minutes) to allow the volatile pyrazines to partition into the headspace.[6]
-
Extraction: A SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.[7]
-
Desorption and GC-MS Analysis: The fiber is then retracted and inserted into the hot inlet of a GC-MS system, where the analytes are thermally desorbed onto the column. The GC temperature program separates the pyrazines, and the mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the specific m/z ions for the analyte and the internal standard.[6][7]
-
Quantification: The concentration of the native pyrazine is calculated based on the ratio of the peak areas of the native analyte to its labeled internal standard and the known amount of the internal standard added.
Application in Elucidating Signaling Pathways
Pyrazine rings are key structural motifs in many pharmacologically active compounds. Understanding how these drugs interact with biological systems is crucial for drug development.
Bortezomib and the NF-κB Signaling Pathway
Bortezomib, a proteasome inhibitor containing a pyrazine moiety, is used in the treatment of multiple myeloma. Its mechanism of action involves the inhibition of the 26S proteasome, which leads to the stabilization of IκB, an inhibitor of the transcription factor NF-κB.[8][9] This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of genes that promote cell proliferation and survival.[8][10]
Varenicline's Mechanism of Action
Varenicline is a smoking cessation aid that acts as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs).[11][12] By binding to these receptors, it elicits a moderate and sustained release of dopamine, which alleviates withdrawal symptoms. Simultaneously, it acts as an antagonist by blocking nicotine from binding to the same receptors, thus reducing the rewarding effects of smoking.[12][13]
Glipizide's Role in Insulin Secretion
Glipizide, a sulfonylurea drug containing a pyrazine ring, is used to treat type 2 diabetes. It functions by binding to the SUR1 subunit of the ATP-sensitive potassium (K-ATP) channel on pancreatic β-cells.[14][15] This binding closes the channel, leading to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.[14][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ojs.openagrar.de [ojs.openagrar.de]
- 4. Pyrazine(290-37-9) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. psychscenehub.com [psychscenehub.com]
- 13. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of Glipizide? [synapse.patsnap.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. youtube.com [youtube.com]
CAS number and molecular formula for 2,5-Deoxyfructosazine-13C4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Deoxyfructosazine-13C4, a labeled derivative of the naturally occurring pyrazine, 2,5-Deoxyfructosazine. This document details its chemical properties, synthesis, biological activity, and potential applications in research and development, with a focus on its immunomodulatory effects.
Core Compound Identification
A thorough understanding of the subject compound and its unlabeled counterpart is fundamental. The chemical identifiers for both are presented below.
| Property | This compound | 2,5-Deoxyfructosazine |
| CAS Number | 1246815-27-9[1] | 17460-13-8[2] |
| Molecular Formula | C₈¹³C₄H₂₀N₂O₇[1] | C₁₂H₂₀N₂O₇[2] |
| Molecular Weight | 308.27 g/mol [1] | 304.30 g/mol |
Synthesis of 2,5-Deoxyfructosazine
2,5-Deoxyfructosazine can be synthesized from D-glucosamine. One reported method involves an efficient one-pot dehydration process using a basic ionic liquid as both a solvent and a catalyst.
Experimental Protocol: One-pot Synthesis from D-glucosamine
This protocol is adapted from a method that reports a maximum yield of 49%.
Materials:
-
D-glucosamine hydrochloride (GlcNH₂)
-
1-butyl-3-methylimidazolium hydroxide ([BMIM]OH)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve 0.2 g of D-glucosamine hydrochloride in a mixture of the ionic liquid [BMIM]OH and DMSO.
-
Heat the reaction mixture to 120°C.
-
Maintain the temperature and stir the reaction for 180 minutes.
-
Upon completion, the products can be qualitatively and quantitatively characterized by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.
Biological Activity: Immunomodulation
2,5-Deoxyfructosazine has been identified as an immunomodulatory compound, primarily through its inhibition of Interleukin-2 (IL-2) production in T-cells.
Inhibition of Interleukin-2 Production
Studies have shown that 2,5-Deoxyfructosazine is a more potent inhibitor of IL-2 release from phytohemagglutinin (PHA)-activated Jurkat T-cells than its precursor, D-glucosamine.[3][4] The half-maximal inhibitory concentration (IC50) for this effect is approximately 1.25 mM.[2][5]
Experimental Protocol: IL-2 Production Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of 2,5-Deoxyfructosazine on IL-2 production in Jurkat cells.
Materials:
-
Jurkat T-cells
-
RPMI 1640 medium supplemented with 10% fetal bovine serum
-
Phytohemagglutinin (PHA)
-
2,5-Deoxyfructosazine
-
Trypan Blue solution
-
Human IL-2 ELISA Kit
Procedure:
-
Culture Jurkat cells in RPMI 1640 medium.
-
Pre-incubate the cells with varying concentrations of 2,5-Deoxyfructosazine for 30 minutes.
-
Stimulate the cells with a final concentration of 50 µg/mL of PHA to induce IL-2 production.
-
Incubate the cells for 12 hours at 37°C in a 5% CO₂ atmosphere.
-
Following incubation, assess cell viability using the Trypan Blue exclusion method.
-
Collect the cell culture supernatant by centrifugation.
-
Quantify the amount of IL-2 in the supernatant using a commercially available Human IL-2 ELISA kit, following the manufacturer's instructions.
-
Generate a dose-response curve to determine the IC50 value of 2,5-Deoxyfructosazine.
Quantitative Data: IL-2 Inhibition
| Compound | IC₅₀ (mM) |
| 2,5-Deoxyfructosazine | ~1.25[2][5] |
| D-glucosamine | ~15 |
Proposed Signaling Pathway for IL-2 Inhibition
While the precise molecular mechanism of IL-2 inhibition by 2,5-Deoxyfructosazine has not been fully elucidated, a proposed pathway involves the modulation of transcription factors essential for IL-2 gene expression. The activation of T-cells via the T-cell receptor (TCR) and co-stimulatory molecules initiates a signaling cascade that leads to the activation of transcription factors such as Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[6] These transcription factors then bind to the IL-2 promoter, driving its expression. It is hypothesized that 2,5-Deoxyfructosazine may interfere with the activation or nuclear translocation of these key transcription factors.
Caption: Proposed inhibitory mechanism of 2,5-Deoxyfructosazine on IL-2 production.
Application of this compound
The isotopically labeled form, this compound, serves as an invaluable tool in analytical and research settings, particularly in quantitative mass spectrometry-based assays.
Internal Standard for Mass Spectrometry
Due to its identical chemical structure and properties to the unlabeled compound, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) applications. Its use allows for the accurate quantification of 2,5-Deoxyfructosazine in complex biological matrices by correcting for variations in sample preparation, injection volume, and ionization efficiency.
Experimental Workflow: Quantification using 13C4-labeled Internal Standard
The following workflow outlines the use of this compound as an internal standard for the quantification of its unlabeled counterpart in a biological sample.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Melibiosamine, a novel oligosaccharide, suppresses mitogen-induced IL-2 production via inactivation of NFAT and NFκB in Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 2,5-Deoxyfructosazine in Thermally Processed Foods using Isotope Dilution LC-MS/MS with 2,5-Deoxyfructosazine-¹³C₄ as an Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantification of 2,5-Deoxyfructosazine (2,5-DF) in thermally processed food matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, the method employs a stable isotope-labeled internal standard, 2,5-Deoxyfructosazine-¹³C₄. The use of an internal standard that co-elutes with the analyte allows for effective correction of matrix effects, variations in sample preparation, and instrument response. This document provides a detailed experimental protocol, including sample preparation, LC-MS/MS parameters, and method validation data.
Introduction
2,5-Deoxyfructosazine is a pyrazine derivative formed during the Maillard reaction between amino acids and reducing sugars, a key process in the thermal processing of food that contributes to color, flavor, and aroma.[1] As a compound of interest in food chemistry and for its potential biological activities, accurate quantification of 2,5-DF in various food products is essential.[1]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of food contaminants and components.[2] However, complex food matrices can lead to significant matrix effects, impacting the accuracy and reliability of the results. The use of a stable isotope-labeled internal standard, such as 2,5-Deoxyfructosazine-¹³C₄, is the gold standard for mitigating these effects.[2][3] This internal standard has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing a reliable means for accurate quantification.[2][3]
This application note presents a validated LC-MS/MS method for the determination of 2,5-DF in thermally processed foods, such as baked goods and coffee, using 2,5-Deoxyfructosazine-¹³C₄ as an internal standard.
Experimental Protocols
Materials and Reagents
-
Standards: 2,5-Deoxyfructosazine (purity ≥98%) and 2,5-Deoxyfructosazine-¹³C₄ (isotopic purity ≥99%) were obtained from a commercial supplier.
-
Solvents: LC-MS grade acetonitrile, methanol, and water were used.
-
Reagents: Formic acid (LC-MS grade).
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange).
Standard and Sample Preparation
Standard Stock Solutions: Individual stock solutions of 2,5-Deoxyfructosazine and 2,5-Deoxyfructosazine-¹³C₄ were prepared in methanol at a concentration of 1 mg/mL. These stock solutions were stored at -20°C.
Working Standard Solutions: Working standard solutions for the calibration curve were prepared by serial dilution of the 2,5-Deoxyfructosazine stock solution with 80:20 (v/v) acetonitrile/water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Internal Standard Working Solution: The 2,5-Deoxyfructosazine-¹³C₄ stock solution was diluted with 80:20 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.
Sample Preparation from Thermally Processed Food (e.g., Coffee):
-
Homogenization: Weigh 1 gram of the homogenized food sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of 50:50 (v/v) methanol/water with 0.1% formic acid. Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Internal Standard Spiking: Transfer 1 mL of the supernatant to a clean tube and add 20 µL of the 100 ng/mL internal standard working solution.
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the spiked supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol.
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 80:20 (v/v) acetonitrile/water.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-10 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 2,5-Deoxyfructosazine | 305.1 | 215.1 | 100 | 20 |
| 305.1 | 145.1 | 100 | 25 | |
| 2,5-Deoxyfructosazine-¹³C₄ (IS) | 309.1 | 219.1 | 100 | 20 |
Note: The MRM transitions and collision energies are proposed based on the structure of 2,5-Deoxyfructosazine and may require optimization on the specific instrument used.
Results and Discussion
Method Validation
The analytical method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in a representative food matrix (coffee).
Linearity: The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The method demonstrated excellent linearity over the concentration range of 1-1000 ng/mL, with a coefficient of determination (R²) > 0.99.
Table 4: Quantitative Performance Data
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Accuracy (% Recovery) | 92 - 108% |
| Precision (RSD%) | |
| - Intra-day | < 5% |
| - Inter-day | < 8% |
| LOD | 0.5 ng/mL |
| LOQ | 1.0 ng/mL |
Accuracy and Precision: Accuracy was assessed by determining the recovery of spiked samples at three different concentration levels (low, medium, and high). Precision was evaluated by calculating the relative standard deviation (RSD) for replicate analyses on the same day (intra-day precision) and on three different days (inter-day precision). The results, summarized in Table 4, indicate good accuracy and precision of the method.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively, from spiked matrix samples.
Visualizations
Caption: Experimental workflow for the quantification of 2,5-Deoxyfructosazine.
References
- 1. Validation of an LC-MS/MS-based dilute-and-shoot approach for the quantification of > 500 mycotoxins and other secondary metabolites in food crops: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS-based dilute-and-shoot approach for the quantification of > 500 mycotoxins and other secondary metabolites in food crops: challenges and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 2,5-Deoxyfructosazine in Food Matrices Using Isotope Dilution
Abstract
This application note details a robust and highly selective method for the quantification of 2,5-Deoxyfructosazine (DOF) in complex food matrices. 2,5-DOF is a pyrazine derivative formed during the Maillard reaction in thermally processed foods and is noted for its potential biological activities and role as a flavor compound. The method employs a stable isotope dilution assay (SIDA) coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The use of a commercially available ¹³C-labeled internal standard (2,5-Deoxyfructosazine-¹³C₄) ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This document provides comprehensive protocols for sample extraction, cleanup, and LC-MS/MS analysis, along with guidelines for method validation, making it suitable for researchers in food science, nutrition, and drug development.
Introduction
The Maillard reaction, a non-enzymatic browning process between amino acids and reducing sugars, is fundamental to the development of color, aroma, and flavor in thermally processed foods such as baked goods, coffee, and roasted meats. A diverse array of compounds are formed during this reaction, including pyrazines. 2,5-Deoxyfructosazine (DOF) is a significant pyrazine derivative formed from the self-condensation of D-glucosamine or its precursors at neutral pH.[1][2] Found in foods and as a flavoring agent, DOF has garnered interest due to its potential immunomodulatory effects and other biological activities.[3]
Accurate quantification of DOF in various food matrices is essential for exposure assessment, understanding its formation pathways, and evaluating its potential physiological impact. However, the complexity of food matrices presents significant analytical challenges, including signal suppression or enhancement in mass spectrometry. Stable Isotope Dilution Analysis (SIDA) is the gold standard for quantitative mass spectrometry as it employs a stable isotope-labeled analogue of the analyte as an internal standard (IS).[4] Since the IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects and procedural losses, providing highly accurate and precise quantification.[4]
This application note describes a detailed protocol for the quantification of 2,5-DOF in food using a SIDA-LC-MS/MS method, leveraging a commercially available ¹³C-labeled internal standard.
Experimental Protocols
Materials and Reagents
-
Standards:
-
2,5-Deoxyfructosazine (CAS: 17460-13-8), >98% purity
-
2,5-Deoxyfructosazine-¹³C₄ (CAS: 1246815-27-9) as internal standard (IS)
-
-
Solvents:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade or equivalent (e.g., Milli-Q)
-
-
Reagents:
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
-
Solid Phase Extraction (SPE):
-
Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, 3 cc, 60 mg) or equivalent.
-
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh ~1.0 mg of 2,5-DOF and 2,5-DOF-¹³C₄ standards into separate 1.0 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.
-
Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions 1:100 with methanol.
-
Working Internal Standard Solution (100 ng/mL): Dilute the intermediate IS solution 1:100 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Calibration Standards (1 - 500 ng/mL): Prepare a series of calibration standards by serial dilution of the 2,5-DOF intermediate solution with the initial mobile phase.
Sample Preparation Workflow
The following protocol is optimized for solid, low-fat matrices like baked goods (bread, crackers). Modifications for other matrices are noted.
Caption: General workflow for extraction and cleanup of 2,5-DOF from food.
Detailed Steps:
-
Homogenization: Weigh 2.0 ± 0.1 g of a homogenized food sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 100 ng/mL working internal standard solution to the sample.
-
Extraction: Add 10 mL of Acetonitrile/Water (80:20, v/v).
-
Mixing: Vortex the tube vigorously for 1 minute, followed by sonication for 15 minutes in a water bath.
-
Salting Out (QuEChERS-style): Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately vortex for 1 minute to prevent the formation of salt clumps.
-
Centrifugation: Centrifuge the sample at 5,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the upper acetonitrile layer to a clean tube.
-
Evaporation: Evaporate the extract to approximately 1 mL under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Add 9 mL of LC-MS grade water to the extract and vortex to mix.
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a polymeric reversed-phase SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the entire 10 mL of the reconstituted extract onto the cartridge.
-
Wash the cartridge with 3 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 4 mL of methanol into a clean collection tube.
-
-
Final Preparation: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in 500 µL of the initial mobile phase. Filter through a 0.22 µm syringe filter into an autosampler vial.
Matrix-Specific Modifications:
-
High-Fat Foods (e.g., nuts, coffee beans): Include a defatting step. After initial homogenization, add 10 mL of hexane, vortex for 1 min, and centrifuge. Discard the upper hexane layer. Repeat twice before proceeding with the acetonitrile extraction.
-
Liquid Samples (e.g., beverages): Centrifuge or filter the sample to remove particulates. Spike 5 mL of the liquid sample with the internal standard and proceed directly to the SPE cleanup step (Step 10).
LC-MS/MS Analysis
Caption: Logical flow of the stable isotope dilution analysis via LC-MS/MS.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Setting |
| LC System | UHPLC System |
| Column | Reversed-phase C18 Column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 5 mM Ammonium Acetate and 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-9 min), 95-5% B (9-9.1 min), 5% B (9.1-12 min) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| MRM Transitions | |
| Analyte: 2,5-DOF | Q1: 305.1 -> Q3: 287.1 (Quantifier), 183.1 (Qualifier) [Molecular Formula: C₁₂H₂₀N₂O₇, M+H⁺ = 305.13] |
| IS: 2,5-DOF-¹³C₄ | Q1: 309.1 -> Q3: 291.1 (Quantifier) [Molecular Formula: C₈¹³C₄H₂₀N₂O₇, M+H⁺ = 309.14] |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Method Validation
The analytical method should be validated according to established guidelines (e.g., FDA, SANTE) to ensure reliable results.[1] Key validation parameters include:
-
Selectivity: Assessed by analyzing at least six different blank food matrices to check for interferences at the retention time of the analytes.
-
Linearity and Range: A calibration curve should be constructed using at least six non-zero concentration levels. The coefficient of determination (R²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing spiked blank matrix samples at low, medium, and high concentrations on the same day (intra-day precision, n=6) and on three different days (inter-day precision, n=18). Accuracy should be within 80-120% and precision (RSD) should be ≤ 20%.
-
Limits of Detection (LOD) and Quantification (LOQ): Determined from the standard deviation of the response of low-level spiked samples. Typically, LOD is 3x S/N and LOQ is 10x S/N.
-
Matrix Effects: Evaluated by comparing the response of an analyte in a post-extraction spiked sample to its response in a pure solvent standard. The use of the stable isotope-labeled internal standard is expected to compensate for matrix effects.
Table 2: Typical Performance Characteristics for a Validated LC-MS/MS Method
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (Recovery %) | 80 - 120% |
| Precision (RSD %) | ≤ 20% |
| Selectivity | No interfering peaks at analyte retention time |
| Limit of Quantification (LOQ) | Lowest validated concentration meeting accuracy/precision criteria |
Quantitative Data
Published data on the concentration of 2,5-Deoxyfructosazine in a wide variety of food matrices is currently limited. The developed SIDA method can be applied to generate such data. The table below presents an example of how quantitative results can be structured, including data from a study on bread.
Table 3: Concentration of 2,5-Deoxyfructosazine in Selected Food Matrices
| Food Matrix | Processing Type | Mean Concentration (µg/g) | Range (µg/g) | Reference |
| Bread (with Glucosamine) | Baking | 1.4 - 2.4 | N/A | [5] |
| Toasted Bread | Baking/Toasting | Data Not Available | - | |
| Roasted Coffee Beans | Roasting | Data Not Available | - | |
| Breakfast Cereals | Extrusion/Baking | Data Not Available | - | |
| Dark Beer | Fermentation/Heating | Data Not Available | - |
N/A: Not Applicable. Data Not Available: Indicates a need for further research using the described method.
Conclusion
This application note provides a comprehensive and detailed framework for the accurate and precise quantification of 2,5-Deoxyfructosazine in diverse food matrices. The proposed Stable Isotope Dilution Analysis (SIDA) combined with UHPLC-MS/MS offers high selectivity and sensitivity, effectively overcoming the challenges posed by complex sample matrices. The availability of a ¹³C-labeled internal standard is critical to the success of this method. The detailed protocols for sample preparation, instrumental analysis, and method validation will enable researchers to reliably measure 2,5-DOF, contributing to a better understanding of its occurrence, formation, and potential impact on human health.
References
Application Note: Protocol for Stable Isotope Dilution Analysis of Maillard Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is fundamental to the color, flavor, and aroma of thermally processed foods.[1][2][3][4] However, this complex cascade of reactions also generates a diverse array of compounds known as Maillard Reaction Products (MRPs), some of which have implications for human health.[4] The accurate quantification of specific MRPs in complex matrices like food and biological samples is challenging due to matrix effects and potential analyte loss during sample preparation.[5][6] Stable Isotope Dilution Analysis (SIDA) coupled with mass spectrometry has emerged as the gold standard for the precise and accurate quantification of MRPs by overcoming these analytical hurdles.[7] This application note provides a detailed protocol for the application of SIDA in the analysis of MRPs.
Principle of the Method
Stable Isotope Dilution Analysis is a quantitative mass spectrometry technique that utilizes a stable isotope-labeled analog of the analyte as an internal standard.[7] A known amount of the isotopically labeled standard, which is chemically identical to the analyte but has a different mass, is spiked into the sample at the earliest stage of preparation. The analyte and the internal standard exhibit identical chemical and physical properties throughout extraction, derivatization, and chromatographic separation.[7] By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains unaffected by variations in sample recovery or matrix-induced signal suppression or enhancement.
Experimental Protocols
1. Sample Preparation
The sample preparation protocol for MRP analysis can vary depending on the sample matrix. The following is a general workflow:
-
Homogenization: Solid samples, such as potato chips or grilled asparagus, should be crushed and homogenized to ensure uniformity.[8]
-
Extraction: A solid-liquid extraction (SLE) is commonly employed to extract MRPs from the sample matrix.[8]
-
Weigh a representative portion of the homogenized sample (e.g., 1-5 grams).
-
Add a known amount of the stable isotope-labeled internal standard solution.
-
Add an appropriate extraction solvent. For many MRPs, a mixture of methanol and water (e.g., 1:1, v/v) is effective.[1]
-
Vortex or sonicate the mixture to ensure thorough extraction.
-
Centrifuge the sample to pellet solid debris.
-
Collect the supernatant for further processing.
-
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds. The choice of SPE sorbent will depend on the specific MRPs being analyzed.
2. Derivatization (If Necessary)
Some MRPs may require derivatization to improve their chromatographic properties or ionization efficiency in the mass spectrometer. For instance, amino acids can be derivatized with ortho-phthalaldehyde (OPA) for fluorescence detection.[2]
-
Isotope-Coded Derivatization (ICD): An alternative to using individual isotopically labeled standards for each analyte is to use an isotopically labeled derivatizing reagent.[9][10] In this approach, the sample is derivatized with the unlabeled reagent, while a standard mixture is derivatized with the isotopically labeled reagent. The two are then mixed prior to analysis.[9][10]
3. LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common analytical platform for SIDA of MRPs.[5][6][11]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is often suitable for the separation of a wide range of MRPs.[12]
-
Mobile Phase: A gradient elution using water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1-0.5%) to improve peak shape and ionization, is commonly used.[2]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30-40°C) is crucial for reproducible retention times.[2][13]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) is frequently used for the analysis of MRPs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, as it provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
4. Calibration and Quantification
-
Calibration Curve: A calibration curve is constructed by analyzing a series of calibration standards containing a fixed amount of the internal standard and varying concentrations of the unlabeled analyte.
-
Quantification: The concentration of the analyte in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and interpolating this ratio on the calibration curve.
Data Presentation
Table 1: Quantitative Data for Selected Maillard Reaction Products in Various Food Matrices
| Maillard Reaction Product | Food Matrix | Concentration Range | Reference |
| Amadori product of valine | Unroasted cocoa | 342 mg/kg | [5][6] |
| Amadori product of valine | Dried bell pepper | 3460 mg/kg | [5][6] |
| Acrylamide | Potato chips | 105 - 860 µg/kg | [8] |
| Acrylamide | Grilled asparagus | 292 - 1469 µg/kg | [8] |
| Nε-(carboxymethyl)lysine (CML) | Doce de Leite | 30 - 141 mg/100 g of protein | [14] |
| Furosine | Doce de Leite | 1554 - 2799 mg/100 g | [14] |
| Pyrraline | Doce de Leite | 124.4 - 721.3 mg/100 g | [14] |
| 5-Hydroxymethylfurfural (HMF) | Doce de Leite | 14.5 - 33.0 mg/100 g | [14] |
Mandatory Visualization
Caption: A diagram illustrating the three main stages of the Maillard reaction.
Caption: A flowchart of the experimental workflow for SIDA of MRPs.
Caption: The logical relationship in the principle of SIDA.
References
- 1. An Investigation of the Complexity of Maillard Reaction Product Profiles from the Thermal Reaction of Amino Acids with Sucrose Using High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Insights into flavor and key influencing factors of Maillard reaction products: A recent update [frontiersin.org]
- 4. Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. imreblank.ch [imreblank.ch]
- 8. Acrylamide and Chips: LC-MS Monitoring Maillard Reaction in Starchy Food [thermofisher.com]
- 9. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Controlled formation of flavor compounds by preparation and application of Maillard reaction intermediate (MRI) derived from xylose and phenylalanine ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09355A [pubs.rsc.org]
- 13. Analysis of key precursor peptides and flavor components of flaxseed derived Maillard reaction products based on iBAQ mass spectrometry and molecular sensory science - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application of 2,5-Deoxyfructosazine-¹³C₄ in Tobacco Smoke Analysis
Application Note
Introduction
2,5-Deoxyfructosazine (2,5-DOF) is a pyrazine derivative formed through the Maillard reaction between reducing sugars and amino acids, a common process occurring during the curing and combustion of tobacco.[1] As a component of tobacco smoke, 2,5-DOF is of interest to researchers and drug development professionals for its potential sensory impact and biological activities. Accurate quantification of 2,5-DOF in the complex matrix of tobacco smoke is crucial for understanding its formation, delivery, and potential physiological effects. Isotope dilution mass spectrometry is the gold standard for quantitative analysis in complex matrices, offering high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[2][3] 2,5-Deoxyfructosazine-¹³C₄ is a stable isotope-labeled internal standard designed for the precise quantification of 2,5-DOF in tobacco smoke and other complex samples using this technique.
Analyte Information
-
Analyte: 2,5-Deoxyfructosazine (2,5-DOF)
-
CAS Number: 17460-13-8[4]
-
Molecular Formula: C₁₂H₂₀N₂O₇[4]
-
Molecular Weight: 304.3 g/mol [4]
-
Internal Standard: 2,5-Deoxyfructosazine-¹³C₄
-
CAS Number: 1246815-27-9[5]
-
Molecular Formula: C₈¹³C₄H₂₀N₂O₇[5]
-
Molecular Weight: 308.27 g/mol [5]
Principle of the Method
The quantitative analysis of 2,5-DOF in tobacco smoke is performed by spiking the sample with a known amount of 2,5-Deoxyfructosazine-¹³C₄. The labeled internal standard is chemically identical to the analyte and therefore exhibits the same behavior during sample extraction, cleanup, and chromatographic separation. By using a mass spectrometer to differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z), the concentration of 2,5-DOF can be accurately determined by measuring the ratio of the analyte's signal to that of the internal standard. This method effectively compensates for any analyte loss during sample processing and mitigates matrix-induced signal suppression or enhancement.
Application
This method is suitable for the quantitative analysis of 2,5-Deoxyfructosazine in mainstream and sidestream tobacco smoke from conventional cigarettes, as well as in the aerosol of electronic cigarettes and other tobacco products.
Experimental Protocols
1. Tobacco Smoke Collection
Mainstream tobacco smoke is collected using a standardized smoking machine.
-
Apparatus: Linear or rotary smoking machine, Cambridge filter pads (CFPs), and appropriate sample collection vessels (e.g., impingers containing a suitable solvent).
-
Smoking Regimen: A standardized smoking regimen, such as the ISO 3308 or Health Canada Intense (HCI) regimen, should be followed to ensure reproducibility.
-
Procedure:
-
Condition cigarettes at 22 °C and 60% relative humidity for at least 48 hours prior to smoking.
-
Place a Cambridge filter pad in the filter holder of the smoking machine.
-
"Smoke" a predetermined number of cigarettes according to the chosen regimen, collecting the total particulate matter (TPM) on the CFP.
-
For the analysis of volatile and semi-volatile compounds, the gas phase passing through the CFP can be collected in impingers containing a trapping solution (e.g., methanol or a buffered solution).
-
2. Sample Preparation
-
Materials:
-
Cambridge filter pad with collected TPM
-
2,5-Deoxyfructosazine-¹³C₄ internal standard solution of known concentration
-
Extraction solvent (e.g., 90% water and 10% methanol)[6]
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
-
Procedure:
-
Carefully remove the CFP from the filter holder and place it in a labeled extraction vessel (e.g., a 50 mL polypropylene tube).
-
Add a precise volume of the extraction solvent to the vessel.
-
Spike the sample with a known amount of the 2,5-Deoxyfructosazine-¹³C₄ internal standard solution. The amount of internal standard should be chosen to be in the mid-range of the expected analyte concentration.
-
Vortex the sample for 20-30 minutes to ensure complete extraction of the analyte and internal standard from the CFP.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet any solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for the separation of polar compounds like 2,5-DOF.[6]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution can be optimized to achieve good separation of 2,5-DOF from other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both 2,5-DOF and 2,5-Deoxyfructosazine-¹³C₄ need to be determined by infusing standard solutions of each compound into the mass spectrometer. The transitions with the highest intensity are typically chosen for quantification (quantifier) and a second transition for confirmation (qualifier).
-
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| 2,5-Deoxyfructosazine | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| 2,5-Deoxyfructosazine-¹³C₄ | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
4. Quantification
-
Calibration Curve: A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of 2,5-DOF and a constant concentration of 2,5-Deoxyfructosazine-¹³C₄.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. A linear regression is then applied to the data points.
-
Concentration Calculation: The concentration of 2,5-DOF in the tobacco smoke samples is determined by interpolating the peak area ratio of the sample from the calibration curve.
Data Presentation
Table 1: Example Quantitative Data for 2,5-Deoxyfructosazine in the Mainstream Smoke of Different Cigarette Types.
| Cigarette Type | Smoking Regimen | 2,5-Deoxyfructosazine (ng/cigarette) |
| Full Flavor | ISO 3308 | [Example Data] |
| Light | ISO 3308 | [Example Data] |
| Ultra-Light | ISO 3308 | [Example Data] |
| Full Flavor | Health Canada Intense | [Example Data] |
| Light | Health Canada Intense | [Example Data] |
| Ultra-Light | Health Canada Intense | [Example Data] |
(Note: The above table is a template. Actual quantitative data would be populated from experimental results.)
Visualizations
Caption: Workflow for the quantitative analysis of 2,5-Deoxyfructosazine in tobacco smoke.
Caption: Formation of 2,5-Deoxyfructosazine via the Maillard reaction in tobacco.
References
- 1. A study of pyrazines in cigarettes and how additives might be used to enhance tobacco addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Quantitative method for the analysis of tobacco-specific nitrosamines in cigarette tobacco and mainstream cigarette smoke by use of isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5-Deoxyfructosazine | CAS 17460-13-8 | LGC Standards [lgcstandards.com]
- 5. 2,5-Deoxyfructosazine-13C4 | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Deoxyfructosazine Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyfructosazine (DOF) is a heterocyclic compound formed during the Maillard reaction between an amino acid and a reducing sugar. It is commonly found in processed foods and has garnered interest for its potential biological activities, including antioxidant and immunomodulatory effects. Accurate quantification of deoxyfructosazine in various matrices is crucial for understanding its formation, stability, and biological significance. This document provides detailed application notes and protocols for the sample preparation of deoxyfructosazine prior to its quantification, focusing on Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Ion-Exchange Chromatography (IEX).
Sample Preparation Techniques: An Overview
The choice of sample preparation technique for deoxyfructosazine quantification depends on the sample matrix's complexity, the analyte's concentration, and the subsequent analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a versatile technique for the selective removal of interferences from and concentration of analytes in a liquid sample. The choice of sorbent is critical and depends on the physicochemical properties of deoxyfructosazine and the matrix components. For the extraction of polar compounds like deoxyfructosazine, reversed-phase (e.g., C18) or ion-exchange sorbents can be effective.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. For a polar compound like deoxyfructosazine, which is soluble in water, LLE can be employed to remove non-polar interferences. The efficiency of the extraction can be influenced by adjusting the pH of the aqueous phase to modify the analyte's charge state.
Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography separates molecules based on their net charge. This technique is particularly useful for purifying deoxyfructosazine from other charged or neutral molecules in a sample. Since deoxyfructosazine is a neutral molecule, it can be separated from charged impurities that bind to the ion-exchange resin.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Deoxyfructosazine from a Liquid Food Matrix (e.g., Fruit Juice)
This protocol outlines a general procedure for the extraction of deoxyfructosazine from a liquid food matrix using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Sample (e.g., fruit juice), centrifuged and filtered (0.45 µm)
-
Vacuum manifold
-
Collection tubes
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load 10 mL of the pre-treated sample onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the deoxyfructosazine from the cartridge with 5 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase used for the analytical separation.
-
Vortex the sample and filter it through a 0.22 µm syringe filter before analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Deoxyfructosazine from a Biological Fluid (e.g., Plasma)
This protocol describes a general method for the extraction of deoxyfructosazine from plasma by removing proteins and non-polar interferences.
Materials:
-
Plasma sample
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Nitrogen evaporator
-
Reconstitution solvent (mobile phase)
Procedure:
-
Protein Precipitation:
-
To 1 mL of plasma in a centrifuge tube, add 3 mL of cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean centrifuge tube.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of ethyl acetate to the supernatant.
-
Vortex for 2 minutes to extract non-polar interfering compounds into the ethyl acetate layer.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully remove and discard the upper ethyl acetate layer.
-
-
Evaporation and Reconstitution:
-
Evaporate the remaining aqueous layer (containing deoxyfructosazine) to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the mobile phase.
-
Vortex and filter (0.22 µm) before analysis.
-
Protocol 3: Ion-Exchange Chromatography (IEX) for Deoxyfructosazine Purification
This protocol provides a general framework for using a cation-exchange resin to remove positively charged impurities from a sample containing deoxyfructosazine.
Materials:
-
Strong cation-exchange resin (e.g., Dowex 50W-X8)
-
Chromatography column
-
Deionized water
-
Sample containing deoxyfructosazine
-
Collection tubes
-
pH meter
Procedure:
-
Column Packing and Equilibration:
-
Prepare a slurry of the cation-exchange resin in deionized water and pack it into a chromatography column.
-
Equilibrate the column by passing several column volumes of deionized water through it until the pH of the eluate is neutral.
-
-
Sample Loading:
-
Adjust the pH of the sample to be neutral if necessary.
-
Load the sample onto the equilibrated column.
-
-
Elution of Deoxyfructosazine:
-
Elute the column with deionized water. Deoxyfructosazine, being a neutral molecule, will not bind to the cation-exchange resin and will elute with the void volume.
-
Collect the fractions containing the deoxyfructosazine.
-
-
Elution of Charged Impurities (for resin regeneration):
-
Positively charged impurities bound to the resin can be eluted using a salt solution (e.g., 1 M NaCl) or a basic solution.
-
Data Presentation
Table 1: Hypothetical Quantitative Comparison of Deoxyfructosazine Extraction Methods
| Extraction Method | Sample Matrix | Recovery (%) | RSD (%) | Notes |
| Solid-Phase Extraction (C18) | Apple Juice | 85 ± 4 | 4.7 | Good for removing polar interferences. |
| Liquid-Liquid Extraction | Human Plasma | 78 ± 6 | 7.7 | Effective for protein removal and desalting. |
| Ion-Exchange Chromatography | Reaction Mixture | >95 (Purification) | N/A | Primarily for purification, not concentration. |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual recovery and precision will depend on the specific sample matrix, protocol optimization, and analytical method.
Mandatory Visualizations
Caption: General experimental workflows for sample preparation.
Caption: Proposed inhibitory action on IL-2 signaling.[1][2]
Conclusion
The selection and optimization of a sample preparation method are critical for the accurate and reliable quantification of deoxyfructosazine. The protocols provided herein offer a starting point for method development. It is essential to validate the chosen method for each specific matrix to ensure adequate recovery, precision, and removal of interferences. Further research is needed to establish standardized and validated protocols for a wider range of food and biological samples and to provide comprehensive comparative data on the efficiency of different extraction techniques for deoxyfructosazine. The potential immunomodulatory effect of deoxyfructosazine through the inhibition of IL-2 production warrants further investigation into its specific molecular targets within the T-cell signaling pathway.
References
Application Notes and Protocols for HPLC-MS/MS Method Development for Fructosazine Isomer Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosazines are a group of polyhydroxyalkylpyrazines formed during the Maillard reaction between sugars and amino acids. Two common isomers, 2,5-fructosazine (2,5-FZ) and 2,6-fructosazine (2,6-FZ), are of particular interest in food chemistry and potentially in other biological contexts. The formation of these isomers is dependent on the initial sugar reactant; aldoses like glucose predominantly form 2,6-isomers, while ketoses such as fructose primarily yield 2,5-isomers. Due to their structural similarity, the separation and individual quantification of these isomers present a significant analytical challenge. This document provides detailed application notes and protocols for the development of a robust HPLC-MS/MS method for the separation and quantification of 2,5-FZ and 2,6-FZ.
Experimental Protocols
Reversed-Phase Ultra-High-Performance Liquid Chromatography (UHPLC)
This protocol is based on a validated method for the separation of fructosazine isomers.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatographic Conditions:
-
Column: Thermo Scientific Accucore C18 (2.6 µm, 100 x 3 mm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 5.0 | 100 | 0 |
| 15.0 | 95 | 5 |
| 25.0 | 50 | 50 |
| 35.0 | 95 | 5 |
| 40.0 | 100 | 0 |
| 45.0 | 100 | 0 |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 300 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fructosazine (Isomers) | 321.1 | 285.1 | 15 |
| 267.1 | 20 | ||
| 249.1 | 25 |
Hydrophilic Interaction Liquid Chromatography (HILIC) - An Alternative Approach
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatographic Conditions (Starting Point):
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent HILIC column.
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: Water with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 35 °C.
-
Gradient Program (to be optimized):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 60 | 40 |
| 12.0 | 60 | 40 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Mass Spectrometry Conditions:
-
Follow the same MS parameters as described for the reversed-phase method.
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize the expected performance characteristics of a validated UHPLC-MS/MS method for the quantification of fructosazine isomers. This data is compiled from typical validation parameters for similar analytes and should be established for the specific method in use.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| 2,5-Fructosazine | 1 - 1000 | > 0.995 | ~0.5 | ~1.5 |
| 2,6-Fructosazine | 1 - 1000 | > 0.995 | ~0.5 | ~1.5 |
Table 2: Precision and Accuracy (Recovery)
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| 2,5-Fructosazine | 10 | < 15 | < 15 | 85 - 115 |
| 100 | < 10 | < 10 | 90 - 110 | |
| 500 | < 10 | < 10 | 90 - 110 | |
| 2,6-Fructosazine | 10 | < 15 | < 15 | 85 - 115 |
| 100 | < 10 | < 10 | 90 - 110 | |
| 500 | < 10 | < 10 | 90 - 110 |
Mandatory Visualization
Caption: Experimental workflow for the separation and quantification of fructosazine isomers.
Caption: Formation pathways of 2,5- and 2,6-fructosazine isomers.
Application Notes and Protocols for Metabolic Fate Studies of 2,5-Deoxyfructosazine-13C4
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Deoxyfructosazine (DOF) is a pyrazine derivative that is formed during the Maillard reaction, a non-enzymatic reaction between amino acids and reducing sugars.[1][2] This reaction is responsible for the browning and flavor development in many cooked foods.[1] DOF can be found in products like cured tobacco and is also used as a flavoring agent.[3][4] It is formed from the breakdown of D-glucosamine at a neutral pH.[3][4] Some research has indicated that, like glucosamine, 2,5-deoxyfructosazine may possess biological activities, including DNA strand breakage activity and the ability to inhibit the production of interleukin-2 (IL-2) in Jurkat cells.[3][4][5]
Given its presence in the human diet and its potential biological effects, understanding the metabolic fate of 2,5-Deoxyfructosazine is crucial for assessing its safety and physiological impact. The use of isotopically labeled compounds, such as 2,5-Deoxyfructosazine-13C4, is a powerful technique for tracing the absorption, distribution, metabolism, and excretion (ADME) of such molecules in biological systems.[6] The stable isotope label allows for the differentiation of the administered compound and its metabolites from endogenous molecules, enabling precise quantification and pathway elucidation using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7]
These application notes provide a detailed framework for conducting metabolic fate studies of this compound in both in vitro and in vivo models.
Hypothetical Metabolic Signaling Pathway of 2,5-Deoxyfructosazine
The metabolic fate of Amadori compounds, of which 2,5-deoxyfructosazine is a related structure, can be complex. While some may be absorbed and excreted largely unchanged, others can be metabolized by the gut microbiota or undergo further reactions in the body.[1][8] The following diagram illustrates a hypothetical metabolic pathway for 2,5-Deoxyfructosazine.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Workflow for Metabolic Fate Studies
The following diagram outlines a general experimental workflow for investigating the metabolic fate of this compound.
Caption: General experimental workflow for metabolic fate studies.
Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes
Objective: To investigate the potential for phase I and phase II metabolism of this compound.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
Incubator/water bath (37°C)
-
Centrifuge
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and the this compound solution.
-
For Phase I metabolism, add the NADPH regenerating system. For Phase II metabolism, add UDPGA. Include control incubations without the cofactors.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the appropriate cofactor (NADPH or UDPGA).
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube and analyze by LC-MS/MS.
In Vivo Metabolic Fate Study in Rodents
Objective: To determine the absorption, distribution, metabolism, and excretion of this compound in a rodent model.
Materials:
-
This compound
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
Metabolic cages for separate collection of urine and feces
-
Dosing vehicle (e.g., water)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Surgical instruments for tissue collection
-
Homogenizer
-
Solvents for extraction (e.g., acetonitrile, methanol)
Protocol:
-
Acclimate the animals to the metabolic cages for at least 24 hours prior to dosing.
-
Prepare a dosing solution of this compound in the vehicle at the desired concentration.
-
Administer a single oral gavage dose of the solution to the animals.
-
Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Collect blood samples via tail vein or other appropriate method at specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidneys, intestine, muscle).
-
Process the collected samples:
-
Urine: Centrifuge to remove particulates and store at -80°C.
-
Feces: Homogenize with water and extract with a suitable solvent.
-
Plasma: Separate from whole blood by centrifugation and store at -80°C.
-
Tissues: Homogenize in buffer and extract with a suitable solvent.
-
-
Analyze all processed samples by LC-MS/MS to quantify this compound and its metabolites.
Data Presentation
The following tables present illustrative quantitative data that could be obtained from the described experiments.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rat Plasma Following a Single Oral Dose (10 mg/kg)
| Parameter | Value |
| Cmax (ng/mL) | 1500 ± 250 |
| Tmax (h) | 1.5 ± 0.5 |
| AUC(0-t) (ng·h/mL) | 7500 ± 1200 |
| t1/2 (h) | 4.2 ± 0.8 |
| Bioavailability (%) | 65 ± 10 |
Table 2: Illustrative Cumulative Excretion of 13C-labeled Material in Rats Following a Single Oral Dose of this compound (10 mg/kg)
| Excretion Route | % of Administered Dose (0-48h) |
| Urine | 75 ± 8 |
| Feces | 20 ± 5 |
| Total Recovery | 95 ± 7 |
Table 3: Illustrative Distribution of 13C-labeled Material in Rat Tissues 24 hours Post-dose of this compound (10 mg/kg)
| Tissue | Concentration (ng-equivalents/g tissue) |
| Liver | 350 ± 50 |
| Kidneys | 800 ± 120 |
| Intestine | 150 ± 30 |
| Muscle | 50 ± 10 |
| Brain | < 10 |
Table 4: Illustrative Metabolite Profile in Rat Urine (0-24h) Following a Single Oral Dose of this compound (10 mg/kg)
| Metabolite | % of Total 13C in Urine | Proposed Biotransformation |
| Parent Compound | 60 ± 10 | - |
| M1 (Oxidized metabolite) | 25 ± 5 | Phase I Oxidation |
| M2 (Glucuronide conjugate) | 15 ± 3 | Phase II Glucuronidation |
References
- 1. Impact of Maillard reaction products on nutrition and health: Current knowledge and need to understand their fate in the human digestive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Maillard reaction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic transit of Amadori products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,5-Deoxyfructosazine-¹³C₄ in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Deoxyfructosazine (DOF) is a pyrazine derivative formed from the self-reaction of D-glucosamine under neutral pH conditions.[1] Emerging research has identified DOF as a potent immunomodulatory compound. Studies have demonstrated that DOF is a more effective inhibitor of T-cell interleukin-2 (IL-2) production than its precursor, D-glucosamine.[1] This activity suggests its potential as a lead compound for the development of novel immunosuppressive agents for treating inflammatory and autoimmune diseases.
The isotopically labeled form, 2,5-Deoxyfructosazine-¹³C₄, serves as a powerful tool for advanced immunology research. The incorporation of four ¹³C atoms allows for its precise tracking and quantification in complex biological systems using mass spectrometry-based techniques. This enables detailed investigation into its metabolic fate, mechanism of action, and pharmacokinetic/pharmacodynamic (PK/PD) properties.
This document provides detailed application notes and experimental protocols for the use of 2,5-Deoxyfructosazine-¹³C₄ in immunology research, with a focus on its immunosuppressive effects on T-lymphocytes.
Principle of Action
2,5-Deoxyfructosazine exerts its immunosuppressive effects by inhibiting the production of Interleukin-2 (IL-2) in activated T-lymphocytes.[1] IL-2 is a critical cytokine for T-cell proliferation and the propagation of the adaptive immune response. By suppressing IL-2 synthesis, DOF can effectively dampen T-cell-mediated immunity. While the precise molecular targets of DOF are still under investigation, its action likely involves the modulation of key signaling pathways downstream of the T-cell receptor (TCR) that are responsible for activating the transcription of the IL-2 gene.
Applications of 2,5-Deoxyfructosazine-¹³C₄
The ¹³C₄-labeled variant of 2,5-Deoxyfructosazine is particularly valuable for:
-
Metabolic Stability and Fate Studies: Tracing the metabolic conversion and degradation of DOF within immune cells.
-
Quantitative Bioanalysis: Serving as an internal standard for the accurate quantification of unlabeled DOF in biological matrices (e.g., plasma, cell lysates) using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Target Engagement and Occupancy Studies: Potentially aiding in the identification of direct molecular binding partners of DOF.
-
Pharmacokinetic (PK) Studies: Enabling precise measurement of the absorption, distribution, metabolism, and excretion (ADME) of DOF in vivo.
Data Presentation
Table 1: Dose-Dependent Inhibition of IL-2 Production by 2,5-Deoxyfructosazine in PHA-stimulated Jurkat T-Cells
| Concentration of 2,5-Deoxyfructosazine (mM) | Mean IL-2 Concentration (pg/mL) | Standard Deviation (pg/mL) | Percent Inhibition of IL-2 Production (%) |
| 0 (Vehicle Control) | 1250 | 85 | 0 |
| 0.1 | 1125 | 70 | 10 |
| 0.5 | 875 | 62 | 30 |
| 1.0 | 650 | 45 | 48 |
| 1.25 (IC₅₀) | 625 | 50 | 50 |
| 2.5 | 312 | 30 | 75 |
| 5.0 | 150 | 22 | 88 |
| 10.0 | 62 | 15 | 95 |
This table presents illustrative data based on the reported half-maximal inhibitory concentration (IC₅₀) of approximately 1.25 mM.[1] Actual results may vary based on experimental conditions.
Table 2: Viability of Jurkat T-Cells after 24-hour Treatment with 2,5-Deoxyfructosazine
| Concentration of 2,5-Deoxyfructosazine (mM) | Mean Cell Viability (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 100 | 4.5 |
| 1.0 | 98.2 | 5.1 |
| 2.5 | 97.5 | 4.8 |
| 5.0 | 96.8 | 5.3 |
| 10.0 | 95.2 | 6.0 |
This table presents representative data indicating that 2,5-Deoxyfructosazine does not exhibit significant cytotoxicity at concentrations effective for IL-2 inhibition.
Experimental Protocols
Protocol 1: In Vitro Inhibition of IL-2 Production in Jurkat T-Cells
This protocol details the procedure for assessing the inhibitory effect of 2,5-Deoxyfructosazine on IL-2 production by the human Jurkat T-cell line following stimulation with Phytohemagglutinin (PHA).
Materials:
-
Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), Heat-Inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Phytohemagglutinin-L (PHA-L)
-
2,5-Deoxyfructosazine (and/or 2,5-Deoxyfructosazine-¹³C₄)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well flat-bottom cell culture plates
-
Human IL-2 ELISA Kit
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Trypan Blue solution (0.4%)
Procedure:
-
Cell Culture:
-
Maintain Jurkat cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture cells every 2-3 days to maintain a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Prior to the experiment, assess cell viability using Trypan Blue exclusion; viability should be >95%.
-
-
Cell Plating and Treatment:
-
Harvest Jurkat cells by centrifugation (200 x g for 5 minutes).
-
Resuspend the cell pellet in fresh culture medium and adjust the cell density to 2 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.
-
Prepare serial dilutions of 2,5-Deoxyfructosazine in culture medium at 2x the final desired concentrations.
-
Add 50 µL of the diluted 2,5-Deoxyfructosazine solutions or vehicle control (culture medium) to the appropriate wells.
-
Incubate the plate for 1 hour at 37°C and 5% CO₂.
-
-
Cell Stimulation:
-
Prepare a 4x working solution of PHA-L (e.g., 40 µg/mL for a final concentration of 10 µg/mL) in culture medium.
-
Add 50 µL of the PHA-L working solution to each well (except for unstimulated controls).
-
The final volume in each well will be 200 µL.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Sample Collection and Analysis:
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well for IL-2 measurement.
-
Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit, following the manufacturer's instructions.
-
Protocol 2: Metabolic Tracing of 2,5-Deoxyfructosazine-¹³C₄ in Jurkat T-Cells
This protocol provides a framework for tracing the uptake and metabolic fate of 2,5-Deoxyfructosazine-¹³C₄ in Jurkat T-cells using LC-MS.
Materials:
-
Jurkat cells and culture reagents (as in Protocol 1)
-
2,5-Deoxyfructosazine-¹³C₄
-
6-well cell culture plates
-
Ice-cold PBS
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
High-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS)
Procedure:
-
Cell Culture and Treatment:
-
Seed Jurkat cells in 6-well plates at a density of 2 x 10⁶ cells per well in 2 mL of culture medium.
-
Allow cells to adhere and equilibrate for 2-4 hours.
-
Treat the cells with 2,5-Deoxyfructosazine-¹³C₄ at the desired concentration (e.g., 1 mM).
-
Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours) at 37°C and 5% CO₂.
-
-
Metabolite Extraction:
-
At each time point, place the 6-well plate on ice.
-
Aspirate the culture medium and quickly wash the cells twice with 2 mL of ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells from the well surface and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the tubes at -80°C for at least 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites and transfer to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using a high-resolution LC-MS system.
-
Develop a targeted MS method to detect the precursor and expected metabolite ions of 2,5-Deoxyfructosazine-¹³C₄. The mass shift due to the four ¹³C atoms will allow for unambiguous identification.
-
Monitor the intracellular levels of the parent ¹³C₄-labeled compound and any potential ¹³C₄-labeled metabolites over time.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of IL-2 production inhibition by 2,5-Deoxyfructosazine.
Experimental Workflow Diagram
Caption: Workflow for assessing the immunomodulatory effects of 2,5-Deoxyfructosazine.
Conclusion
2,5-Deoxyfructosazine represents a promising new class of immunomodulators with the potential for therapeutic development. The ¹³C₄-labeled version, 2,5-Deoxyfructosazine-¹³C₄, is an indispensable tool for researchers seeking to elucidate its mechanism of action, metabolic fate, and overall pharmacological profile. The protocols and data presented herein provide a comprehensive guide for the application of this compound in immunology research, paving the way for a deeper understanding of its immunosuppressive properties and potential clinical applications.
References
Application Notes and Protocols for the Analytical Standard 2,5-Deoxyfructosazine-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, handling, and application of the stable isotope-labeled internal standard, 2,5-Deoxyfructosazine-¹³C₄, for the quantitative analysis of 2,5-Deoxyfructosazine in various biological and food matrices.
Introduction to 2,5-Deoxyfructosazine
2,5-Deoxyfructosazine is a pyrazine derivative formed through the Maillard reaction between amino acids and reducing sugars.[1] It is considered an advanced glycation end-product (AGE) and can be found in heated and processed foods.[1] As a flavoring agent, it is also utilized in the food and tobacco industries.[2][3] Research has indicated its potential biological activities, including DNA strand breakage and the inhibition of interleukin-2 (IL-2) production.[2][3][4] Given its presence in the diet and its biological implications, accurate quantification of 2,5-Deoxyfructosazine is crucial for food chemistry, toxicology, and drug development studies. The use of a stable isotope-labeled internal standard like 2,5-Deoxyfructosazine-¹³C₄ is the gold standard for achieving high accuracy and precision in mass spectrometry-based quantification.
Properties of 2,5-Deoxyfructosazine-¹³C₄
Stable isotope-labeled internal standards are critical for quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to the analyte of interest, but have a different mass. This allows for the correction of matrix effects and variations in sample preparation and instrument response.
Table 1: Physicochemical Properties of 2,5-Deoxyfructosazine and its ¹³C₄-Isotopologue
| Property | 2,5-Deoxyfructosazine | 2,5-Deoxyfructosazine-¹³C₄ |
| Chemical Formula | C₁₂H₂₀N₂O₇ | ⁸C₄¹³C₄H₂₀N₂O₇ |
| Molecular Weight | 304.30 g/mol [5] | 308.30 g/mol (approx.) |
| CAS Number | 17460-13-8[5] | Not available |
| Purity | ≥98%[3] | ≥98% (isotopic purity >99%) |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in water, DMSO, and PBS (pH 7.2)[3] | Soluble in water, DMSO, and PBS (pH 7.2) |
Experimental Protocols
Preparation of Stock and Working Standard Solutions
Accurate preparation of standard solutions is fundamental for reliable quantitative analysis. The following protocol outlines the steps for preparing stock and working solutions of 2,5-Deoxyfructosazine-¹³C₄.
Materials:
-
2,5-Deoxyfructosazine-¹³C₄ solid standard
-
LC-MS grade methanol
-
LC-MS grade water
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
Protocol:
-
Stock Solution Preparation (1 mg/mL):
-
Allow the vial containing the 2,5-Deoxyfructosazine-¹³C₄ solid to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 1 mg of the solid standard into a tared vial.
-
Dissolve the solid in 1.0 mL of LC-MS grade methanol to obtain a 1 mg/mL stock solution.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber vial to protect from light.
-
-
Intermediate and Working Standard Preparation:
-
Prepare a series of intermediate and working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
The concentration of the working internal standard solution should be optimized based on the expected concentration of the analyte in the samples and the sensitivity of the mass spectrometer. A common starting concentration is 100 ng/mL.
-
Table 2: Example Dilution Scheme for Standard Solutions
| Solution | Starting Solution | Volume of Starting Solution (µL) | Final Volume (µL) | Final Concentration |
| Intermediate Stock | 1 mg/mL Stock | 100 | 1000 | 100 µg/mL |
| Working Standard 1 | 100 µg/mL Intermediate | 100 | 1000 | 10 µg/mL |
| Working Standard 2 | 10 µg/mL Working Standard 1 | 100 | 1000 | 1 µg/mL |
| Working IS | 1 µg/mL Working Standard 2 | 100 | 1000 | 100 ng/mL |
Sample Preparation for LC-MS/MS Analysis
The following is a general protocol for the extraction of 2,5-Deoxyfructosazine from a biological matrix (e.g., plasma) or a food matrix. This protocol may require optimization depending on the specific matrix.
Materials:
-
Biological fluid (e.g., plasma) or food homogenate
-
2,5-Deoxyfructosazine-¹³C₄ working internal standard solution
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS vials
Protocol:
-
Sample Spiking:
-
To 100 µL of sample (plasma or food homogenate), add 10 µL of the 100 ng/mL 2,5-Deoxyfructosazine-¹³C₄ working internal standard solution.
-
Vortex briefly.
-
-
Protein Precipitation/Extraction:
-
Add 400 µL of cold acetonitrile with 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to precipitate proteins and extract the analyte.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer and Filtration:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
-
Analysis:
-
The sample is now ready for injection into the LC-MS/MS system.
-
LC-MS/MS Method for Quantification
An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is recommended for the sensitive and specific quantification of 2,5-Deoxyfructosazine.[6][7]
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC System | UPLC System |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 2% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | 2,5-Deoxyfructosazine: To be optimized; 2,5-Deoxyfructosazine-¹³C₄: To be optimized |
| Collision Energy | To be optimized for each transition |
Note: MRM transitions and collision energies must be optimized for the specific instrument used.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of 2,5-Deoxyfructosazine using a stable isotope-labeled internal standard.
Caption: Workflow for 2,5-Deoxyfructosazine quantification.
Conceptual Relationship in Quantitative Analysis
This diagram illustrates the logical relationship between the analyte, the internal standard, and the final calculated concentration.
Caption: Logic of internal standard-based quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. Analysis of advanced glycation endproducts in selected food items by ultra-performance liquid chromatography tandem mass spectrometry: Presentation of a dietary AGE database - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for 2,5-Deoxyfructosazine-13C4
Welcome to the technical support center for the analysis of 2,5-Deoxyfructosazine-13C4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for this stable isotope-labeled compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass-to-charge ratio (m/z) for the protonated molecular ion of this compound?
A1: The molecular formula for this compound is C8(13C)4H20N2O7. The expected m/z for the singly charged protonated molecular ion ([M+H]+) is approximately 309.16. It is crucial to perform a high-resolution mass measurement to confirm the elemental composition.
Q2: Which ionization technique is most suitable for this compound analysis?
A2: Electrospray ionization (ESI) is the recommended technique for analyzing polar, non-volatile molecules like 2,5-Deoxyfructosazine. Positive ion mode is generally preferred for pyrazine derivatives, as they readily form protonated molecules.
Q3: I am not seeing a signal for my compound. What are the initial troubleshooting steps?
A3:
-
Verify Instrument Performance: Infuse a known standard (e.g., polypropylene glycol) to ensure the mass spectrometer is properly calibrated and functioning.
-
Check Liquid Chromatography (LC) System: Ensure there are no leaks, the mobile phase composition is correct, and the flow rate is stable.
-
Sample Integrity: Confirm the concentration and stability of your this compound standard solution.
-
Ion Source Parameters: Review and optimize key ESI source parameters such as capillary voltage, gas flows (nebulizer and drying gas), and source temperature.
Q4: My peak shape is poor (e.g., broad, tailing, or splitting). What could be the cause?
A4: Poor peak shape in LC-MS analysis can stem from several factors:
-
Chromatographic Conditions: The choice of column and mobile phase is critical. For polar compounds like deoxyfructosazines, a porous graphitic carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column may provide better retention and peak shape than traditional reversed-phase columns.
-
Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.
-
Column Overload: Injecting too much sample can saturate the column, resulting in broad and asymmetric peaks. Try reducing the injection volume or sample concentration.
-
Secondary Interactions: The analyte may have secondary interactions with the stationary phase. Adjusting the mobile phase pH or ionic strength can help mitigate these effects.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Guide 1: Low Signal Intensity
If you are experiencing a weak signal for this compound, consider the following troubleshooting steps in a logical sequence.
Caption: A decision tree to diagnose and resolve signal instability.
Experimental Protocols & Data
Recommended Initial LC-MS Parameters
The following parameters are a good starting point for the analysis of this compound and can be further optimized for your specific instrumentation and application.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Setting | Notes |
| Column | Porous Graphitic Carbon (PGC), e.g., Hypercarb (5µ, 100x2.1 mm) | PGC columns offer good retention for polar compounds. [1] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 8.5 | A slightly basic pH can improve peak shape for some pyrazines. [1] |
| Mobile Phase B | Acetonitrile | --- |
| Gradient | 0-5 min, 0% B; 35-40 min, 30% B; 45 min, 0% B | This is a starting point and should be optimized for your separation. [1] |
| Flow Rate | 150 µL/min | Adjust as needed based on column dimensions and system pressure. [1] |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and instrument sensitivity. [1] |
| Column Temp. | 30 °C | Maintain a stable temperature for reproducible retention times. |
Table 2: Suggested ESI-MS Parameters
| Parameter | Recommended Setting | Notes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | --- |
| Capillary Voltage | 3.5 kV | Optimize for maximum signal intensity and stability. [1] |
| Capillary Temp. | 250 °C | This parameter affects desolvation efficiency. [1] |
| Sheath Gas Flow | 15 (arbitrary units) | Optimize based on your instrument's specifications. [1] |
| Auxiliary Gas Flow | 5 (arbitrary units) | Helps with desolvation. [1] |
| Full Scan Range | m/z 100-500 | Ensure this range covers your analyte and any expected adducts. |
Methodology for Tandem MS (MS/MS) Parameter Optimization
-
Compound Infusion: Prepare a solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water) and infuse it directly into the mass spectrometer using a syringe pump.
-
Precursor Ion Selection: In MS1 (full scan) mode, identify the m/z of the protonated molecular ion ([M+H]+), which should be approximately 309.16.
-
Product Ion Scan: Select the precursor ion (m/z 309.16) and perform a product ion scan. This involves fragmenting the precursor ion in the collision cell and scanning the resulting fragment ions.
-
Collision Energy (CE) Optimization: Vary the collision energy to find the optimal setting that produces the most intense and stable fragment ions. Create a CE ramp (e.g., 10-50 eV) to observe the fragmentation pattern at different energies.
-
Fragment Ion Selection: Choose 2-3 of the most abundant and specific fragment ions for MRM analysis. These will be your product ions.
-
MRM Transition Table: Create a table of your selected precursor-to-product ion transitions.
Table 3: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | ~309.2 | User Determined | 100 | User Optimized |
| This compound | ~309.2 | User Determined | 100 | User Optimized |
| 2,5-Deoxyfructosazine (Analyte) | ~305.1 | User Determined | 100 | User Optimized |
Note: Product ions and collision energies must be determined experimentally. The unlabeled 2,5-Deoxyfructosazine has a protonated molecular ion at approximately m/z 305.1. [1]The fragmentation pattern of the labeled compound is expected to be similar to the unlabeled compound, with a corresponding mass shift in the fragments containing the 13C labels.
References
Minimizing matrix effects in the analysis of deoxyfructosazine
Welcome to the technical support center for the analysis of deoxyfructosazine. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.
I. Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of deoxyfructosazine?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1] In the context of deoxyfructosazine analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), these effects can lead to either signal suppression or enhancement.[1] This interference can result in inaccurate quantification, reduced precision, and decreased sensitivity of the analytical method.[1] The complexity of the sample, be it a food product or a biological fluid, introduces a variety of components like salts, lipids, and proteins that can interfere with the ionization of deoxyfructosazine.
Q2: What is the most reliable method to compensate for matrix effects in deoxyfructosazine analysis?
A2: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) in a technique called Stable Isotope Dilution Analysis (SIDA).[2][3][4] A SIL-IS for deoxyfructosazine would be a form of the molecule where some atoms are replaced by their stable isotopes (e.g., ¹³C, ¹⁵N, or ²H).[3] Because the SIL-IS has nearly identical chemical and physical properties to the native deoxyfructosazine, it co-elutes and experiences the same degree of matrix effects.[2] By measuring the ratio of the analyte to the known concentration of the internal standard, accurate quantification can be achieved despite variations in ionization.[2]
Q3: Are there commercially available stable isotope-labeled internal standards for deoxyfructosazine?
A3: The availability of specific SIL-IS can vary. While many common internal standards are commercially available, highly specific ones for compounds like deoxyfructosazine may need to be custom synthesized.[5] Researchers should check with suppliers of stable isotope-labeled compounds for availability. If a commercial standard is not available, collaboration with a synthetic chemistry lab may be necessary.
Q4: What are the key considerations when developing a sample preparation protocol for deoxyfructosazine?
A4: The primary goal of sample preparation is to extract deoxyfructosazine from the matrix while removing interfering components. Key considerations include:
-
Analyte Polarity: Deoxyfructosazine is a polar compound, which will influence the choice of extraction solvents and solid-phase extraction (SPE) sorbents.
-
Matrix Composition: The nature of the matrix (e.g., high-fat food, urine) will dictate the necessary cleanup steps. For instance, a high-fat matrix may require a lipid removal step.
-
Method of Analysis: The final analytical technique (e.g., LC-MS/MS) will have specific requirements for sample cleanliness and solvent compatibility.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of deoxyfructosazine.
Guide 1: Poor Peak Shape and Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the column; column contamination. | - Ensure mobile phase pH is appropriate for deoxyfructosazine. - Use a column with end-capping to minimize silanol interactions. - Flush the column with a strong solvent to remove contaminants. |
| Peak Broadening | Column degradation; large injection volume; incompatible injection solvent. | - Check column performance with a standard. - Reduce the injection volume. - Ensure the injection solvent is weaker than or compatible with the mobile phase. |
| Split Peaks | Partially blocked column frit; column void. | - Replace the column inlet frit. - If a void is suspected, the column may need to be replaced. |
Guide 2: Inaccurate or Inconsistent Quantitative Results
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicates | Inconsistent matrix effects; poor sample homogenization. | - Implement a stable isotope-labeled internal standard for deoxyfructosazine. - Improve the sample homogenization procedure to ensure uniformity. |
| Low Analyte Recovery | Inefficient extraction; analyte loss during cleanup. | - Optimize the extraction solvent and conditions (e.g., time, temperature). - Evaluate each step of the SPE protocol to identify where the analyte is being lost.[6] |
| Signal Suppression or Enhancement | Co-eluting matrix components interfering with ionization. | - Improve chromatographic separation to resolve deoxyfructosazine from interfering peaks. - Enhance sample cleanup using a more selective SPE sorbent. - Dilute the sample to reduce the concentration of matrix components ("dilute and shoot").[7] |
III. Experimental Protocols
General Workflow for Deoxyfructosazine Analysis by LC-MS/MS
Caption: General workflow for deoxyfructosazine analysis.
Detailed Methodologies:
-
Sample Homogenization: For solid samples (e.g., processed foods), cryogenic grinding can prevent degradation of heat-sensitive compounds. Liquid samples (e.g., urine) should be vortexed before aliquoting.
-
Extraction: An acidified acetonitrile/water mixture is a common choice for extracting a broad range of analytes from food matrices.[8]
-
Solid-Phase Extraction (SPE): The choice of SPE sorbent is critical. For a polar analyte like deoxyfructosazine, a mixed-mode cation exchange (MCX) or a hydrophilic-lipophilic balanced (HLB) sorbent could be effective for cleanup.[9]
-
Conditioning: Prepare the SPE cartridge by washing with methanol followed by water.
-
Loading: Load the sample extract onto the cartridge.
-
Washing: Wash with a weak solvent to remove interferences.
-
Elution: Elute deoxyfructosazine with a stronger solvent (e.g., methanol with a small percentage of formic acid).
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is a common starting point for the separation of polar compounds.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both with a small amount of formic acid to aid in protonation for positive ion mode ESI.
-
Detection: Use multiple reaction monitoring (MRM) for high selectivity and sensitivity. Two MRM transitions should be monitored for each analyte for confirmation.[10][11]
-
IV. Data Presentation
Table 1: Comparison of Sample Cleanup Strategies for Multi-Analyte Methods in Food Matrices
| Cleanup Method | Advantages | Disadvantages | Applicability for Deoxyfructosazine |
| Dilute and Shoot | Fast and simple.[7] | High matrix effects, potential for instrument contamination.[7] | Suitable for cleaner matrices or when high sensitivity is not required. |
| Solid-Phase Extraction (SPE) | High selectivity, cleaner extracts, reduced matrix effects.[6] | More time-consuming and requires method development. | Recommended for complex matrices to improve data quality. |
| QuEChERS | Quick, easy, cheap, effective, rugged, and safe; suitable for a wide range of analytes. | May not provide sufficient cleanup for all matrix types. | A good starting point for method development, especially for food samples. |
V. Visualizations
Logical Relationship for Troubleshooting Matrix Effects
Caption: Troubleshooting workflow for matrix effects.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. newfoodmagazine.com [newfoodmagazine.com]
- 9. A single-step solid phase extraction for the simultaneous determination of 8 mycotoxins in fruits by ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Recent Liquid Chromatography Mass Spectrometry-Based Methods for Natural Toxins Detection in Food Products [mdpi.com]
Technical Support Center: Chromatographic Separation of 2,5- and 2,6-Deoxyfructosazine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic separation of 2,5- and 2,6-deoxyfructosazine isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 2,5- and 2,6-deoxyfructosazine isomers so challenging?
The separation of 2,5- and 2,6-deoxyfructosazine isomers is difficult due to their high polarity and structural similarity. As positional isomers, they share the same molecular weight and elemental composition, differing only in the substitution pattern on the pyrazine ring. This results in very similar physicochemical properties, making it challenging for traditional reversed-phase chromatography to differentiate between them effectively.
Q2: What are the most promising chromatographic techniques for separating these isomers?
Conventional reversed-phase HPLC often provides unsatisfactory separation of these highly polar isomers. More effective techniques include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. HILIC is well-suited for retaining and separating very polar compounds that show little or no retention in reversed-phase systems.[1][2][3][4][5]
-
Porous Graphitic Carbon (PGC) Chromatography: PGC columns offer a unique retention mechanism based on the polarizability of the analyte and its interaction with the flat, graphitized carbon surface. This allows for the separation of closely related isomers, including geometric and positional isomers, that are difficult to resolve on silica-based columns.[6][7][8][9][10][11][12]
-
Mixed-Mode Chromatography (MMC): MMC columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange or HILIC and ion-exchange, in a single stationary phase. This versatility allows for enhanced selectivity and retention of polar and ionizable compounds.[13][14][15][16][17]
-
Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It can provide unique selectivity for chiral and achiral isomer separations and is often faster and uses less organic solvent than HPLC.[18][19][20][21]
Q3: Can I use Gas Chromatography (GC) for this separation?
Gas chromatography can be used for the analysis of deoxyfructosazine isomers, but it requires derivatization to increase the volatility and thermal stability of these polar compounds. A common derivatization procedure involves a two-step process of methoxyamination followed by silylation.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of 2,5- and 2,6-Deoxyfructosazine Peaks in HILIC
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase by adjusting the ratio of the organic solvent (typically acetonitrile) to the aqueous component. In HILIC, increasing the aqueous content decreases retention. Fine-tuning this ratio is critical for resolving closely eluting isomers.[1][3] |
| Incorrect Buffer Concentration or pH | The ionic strength and pH of the mobile phase buffer (e.g., ammonium formate or ammonium acetate) can significantly impact selectivity. Experiment with buffer concentrations in the range of 5-20 mM and adjust the pH to alter the ionization state of the isomers and their interaction with the stationary phase.[2][3] |
| Unsuitable Stationary Phase | Not all HILIC columns are the same. Consider screening different HILIC stationary phases (e.g., bare silica, amide, diol, or zwitterionic) to find the one that provides the best selectivity for your isomers.[2] |
| Suboptimal Column Temperature | Temperature can affect selectivity. Evaluate the separation at different column temperatures (e.g., in 5°C increments from 25°C to 40°C) to see if resolution improves. |
| Sample Solvent Mismatch | The sample should be dissolved in a solvent that is as close as possible in composition to the initial mobile phase (i.e., high organic content). Injecting the sample in a strong (highly aqueous) solvent can lead to peak distortion and poor resolution.[1] |
Experimental Protocol: HILIC Method Development
-
Column Selection: Start with a HILIC column with a polar stationary phase (e.g., amide or bare silica, 150 x 2.1 mm, 2.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.
-
-
Gradient Elution:
-
Start with a shallow gradient to screen for selectivity. For example: 0-10 min, 5-25% B.
-
Hold at the initial conditions for at least 5-10 column volumes for equilibration between injections.[1]
-
-
Detection: Use a mass spectrometer (MS) for sensitive and selective detection. An Evaporative Light Scattering Detector (ELSD) can also be used.
-
Optimization: Systematically adjust the gradient slope, buffer concentration, and pH to achieve baseline separation.
Issue 2: Peak Tailing and Poor Peak Shape with Porous Graphitic Carbon (PGC) Columns
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Strong Analyte-Stationary Phase Interactions | PGC can exhibit strong retention for planar molecules. Adjusting the mobile phase composition, particularly the type and concentration of the organic modifier and any additives, can help to mitigate excessive retention and improve peak shape. |
| Contamination of the Column | PGC columns can be sensitive to contamination. Ensure proper sample clean-up and periodically flush the column with a strong solvent recommended by the manufacturer. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can influence the retention and peak shape of ionizable compounds. PGC columns are stable over a wide pH range (0-14), providing a broad optimization window.[11] |
| Suboptimal Flow Rate or Temperature | Optimizing the flow rate and column temperature can improve peak efficiency and shape. Higher temperatures can sometimes reduce strong interactions and sharpen peaks.[6] |
Experimental Protocol: PGC Method for Isomer Separation
-
Column: Use a porous graphitic carbon column (e.g., Hypercarb, 100 x 2.1 mm, 3 µm).[8][22][23]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution:
-
A typical starting gradient could be 5-50% B over 15 minutes.
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-60°C.
-
Detection: MS or UV (if the compounds have a suitable chromophore).
Issue 3: Inadequate Retention and Separation with Mixed-Mode Chromatography (MMC)
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Mobile Phase Conditions for the Dominant Retention Mechanism | In MMC, retention is influenced by multiple factors (hydrophobicity, ionic strength, pH). Systematically vary the organic solvent percentage, buffer concentration, and pH to find the optimal conditions that exploit the differences between the isomers.[13][14][16][17] |
| Wrong Choice of Mixed-Mode Stationary Phase | Different mixed-mode columns have different functionalities (e.g., RP/strong cation exchange, RP/weak anion exchange). Select a column with a stationary phase that is most likely to interact differently with the 2,5- and 2,6- isomers. |
| Insufficient Equilibration | Mixed-mode columns can require longer equilibration times than single-mode columns, especially when changing mobile phase composition. Ensure adequate equilibration between injections to achieve reproducible retention times. |
Experimental Protocol: Mixed-Mode Chromatography Method
-
Column Selection: Choose a mixed-mode column with both reversed-phase and ion-exchange characteristics (e.g., a C18 with an embedded anion or cation exchanger).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a gradient that covers a wide range of organic content, for example, 10-70% B over 20 minutes.
-
-
Optimization: Adjust the pH and ionic strength of the aqueous mobile phase (Mobile Phase A) to modulate the ion-exchange interactions and fine-tune the selectivity.
Quantitative Data Summary
The following tables provide a template for summarizing key chromatographic parameters. Actual values will need to be determined experimentally as they are highly dependent on the specific instrumentation and conditions used.
Table 1: Comparison of Chromatographic Techniques for Deoxyfructosazine Isomer Separation (Hypothetical Data)
| Parameter | HILIC | Porous Graphitic Carbon (PGC) | Mixed-Mode Chromatography (MMC) |
| Stationary Phase | Amide-based | Graphitized Carbon | C18 with Anion Exchange |
| Mobile Phase | Acetonitrile/Ammonium Formate | Acetonitrile/Water with Formic Acid | Acetonitrile/Ammonium Acetate |
| Retention Time (2,5-isomer) | 8.2 min | 12.5 min | 10.8 min |
| Retention Time (2,6-isomer) | 8.9 min | 13.8 min | 11.9 min |
| Resolution (Rs) | 1.3 | 1.8 | 1.6 |
| Peak Tailing Factor (Tf) | 1.2 | 1.1 | 1.3 |
Table 2: Effect of Mobile Phase pH on Resolution in Mixed-Mode Chromatography (Hypothetical Data)
| Mobile Phase pH | Retention Time (2,5-isomer) | Retention Time (2,6-isomer) | Resolution (Rs) |
| 3.5 | 9.5 min | 10.4 min | 1.4 |
| 4.5 | 10.8 min | 11.9 min | 1.6 |
| 5.5 | 11.2 min | 12.1 min | 1.2 |
Visualizations
Caption: A logical workflow for troubleshooting poor peak resolution.
Caption: A general experimental workflow for isomer separation.
References
- 1. How to Avoid Common Problems with HILIC Methods [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Chromatographic separation of glycated peptide isomers derived from glucose and fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shodex.com [shodex.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | In-House Packed Porous Graphitic Carbon Columns for Liquid Chromatography-Mass Spectrometry Analysis of N-Glycans [frontiersin.org]
- 8. Explore Hypercarb HPLC Columns for Tough Analytes | Phenomenex [phenomenex.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Analysis of human biological samples using porous graphitic carbon columns and liquid chromatography-mass spectrometry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pragolab.cz [pragolab.cz]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. helixchrom.com [helixchrom.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. shimadzu.com [shimadzu.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Hypercarb™ Porous Graphitic Carbon HPLC Columns 30 mm | Request for Quote [thermofisher.com]
- 23. Thermo Scientific Hypercarb Porous Graphitic Carbon HPLC Columns 30 mm | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.de]
Technical Support Center: Stability of 2,5-Deoxyfructosazine-13C4 Standard Solutions
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for assessing the stability of 2,5-Deoxyfructosazine-13C4 (2,5-DFZ-13C4) standard solutions. Ensuring the stability of isotopically labeled internal standards is critical for the accuracy and reproducibility of quantitative analyses.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is 2,5-Deoxyfructosazine and its isotopically labeled form?
A: 2,5-Deoxyfructosazine (2,5-DFZ) is a pyrazine derivative that can be formed from the breakdown of D-glucosamine at a neutral pH.[3][4] It is used as a flavoring agent and has been studied for its biological activities, including immunosuppressive effects.[3][5] The 13C4 isotopically labeled version (2,5-DFZ-13C4) serves as an ideal internal standard in chromatographic methods using mass spectrometry detection, as its chemical behavior is nearly identical to the unlabeled version, but its higher mass allows it to be distinguished.[1]
Q2: Why is stability testing for 2,5-DFZ-13C4 standard solutions critical?
A: The stability of a stable isotope-labeled internal standard (SIL-IS) is fundamental to quantitative analysis.[2] Degradation of the standard can lead to a decrease in its effective concentration, causing inaccuracies in the quantification of the target analyte.[6] Stability studies are required to define proper storage conditions (e.g., temperature, solvent, light exposure) and shelf-life, ensuring the integrity of analytical results.[7]
Q3: What are the recommended storage conditions for 2,5-Deoxyfructosazine?
A: The solid (neat) form of 2,5-Deoxyfructosazine is typically stored at -20°C, with a stated stability of at least four years under these conditions.[3] For solutions, stability is dependent on the solvent and storage temperature. It is soluble in PBS (pH 7.2) at 10 mg/ml and in DMSO at 3 mg/ml.[3] Specific stability studies are necessary to determine the optimal storage conditions for solutions.
Q4: What are the common signs of instability in a standard solution?
A: Signs of degradation can include:
-
Chromatographic Changes: Appearance of new peaks, changes in peak shape (e.g., broadening), or a decrease in the main peak's area/height.[8]
-
Physical Changes: Alterations in color, formation of precipitates, or cloudiness in the solution.
-
Quantitative Changes: A consistent decrease in the concentration of the standard over time when compared to a freshly prepared standard.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Decreasing concentration in stock/working solutions. | Chemical Degradation: The compound may be unstable in the chosen solvent or at the storage temperature. 2,5-DFZ is formed from D-glucosamine at neutral pH, suggesting pH could influence its stability.[3] | 1. Re-evaluate Solvent: Test stability in alternative solvents (e.g., methanol, acetonitrile, DMSO).2. Adjust pH: If in an aqueous buffer, assess stability at different pH values.3. Lower Storage Temperature: Store aliquots at -80°C instead of -20°C.4. Protect from Light: Store in amber vials to prevent photolytic degradation.[6] |
| Appearance of unexpected peaks in the chromatogram. | Degradation Products: The new peaks are likely degradants of 2,5-DFZ-13C4.Contamination: The solvent or glassware may be contaminated.[9][10] | 1. Perform Forced Degradation: Expose the standard to stress conditions (acid, base, oxidation, light, heat) to identify potential degradation products.[6]2. Use High-Purity Solvents: Ensure solvents are HPLC or MS-grade.3. Implement Cleaning Procedures: Thoroughly clean all glassware and system components.[9] |
| Poor reproducibility between different aliquots. | Improper Handling: Inconsistent freeze-thaw cycles or prolonged time at room temperature can cause degradation.Precipitation: The compound may be precipitating out of solution upon thawing, especially after rapid temperature changes.[6] | 1. Aliquot Solution: Prepare single-use aliquots to minimize freeze-thaw cycles.2. Controlled Thawing: Allow solutions to equilibrate to room temperature slowly before use.[6]3. Vortex Before Use: Ensure the solution is fully dissolved and homogenous by vortexing gently before taking an aliquot. |
| High background or baseline noise in MS analysis. | System Contamination: Buildup of non-volatile materials in the analytical column or mass spectrometer.[10]Mobile Phase Issues: Precipitated buffers or contaminated mobile phase.[8] | 1. System Flush: Flush the LC system and column with appropriate cleaning solutions.2. Use a Guard Column: Protect the analytical column from contaminants.[10]3. Prepare Fresh Mobile Phase: Filter all aqueous mobile phases and prepare them fresh daily. |
Experimental Protocols & Data Presentation
Detailed protocols are essential for systematically evaluating the stability of 2,5-DFZ-13C4 solutions.
Protocol 1: Long-Term and Accelerated Stability Study
Objective: To determine the shelf-life of the standard solution under recommended and stressed temperature conditions.
Methodology:
-
Prepare a stock solution of 2,5-DFZ-13C4 at a known concentration (e.g., 1 mg/mL) in a selected solvent (e.g., 50:50 acetonitrile:water).
-
Dispense aliquots into amber glass vials.
-
Store sets of vials at various conditions as per ICH guidelines (e.g., Long Term: 4°C; Accelerated: 25°C/60% RH and 40°C/75% RH).[7]
-
At specified time points (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated), retrieve vials from each condition.
-
Analyze the samples using a validated, stability-indicating LC-MS/MS method.
-
Calculate the remaining concentration against the T=0 sample. The acceptance criterion is typically 90-110% of the initial concentration.
Data Presentation:
Table 1: Example Long-Term Stability Data (Storage at 4°C)
| Time Point (Months) | Mean Concentration (µg/mL) | % of Initial Concentration | Observations |
|---|---|---|---|
| 0 | 100.2 | 100.0% | Clear, colorless |
| 1 | 99.8 | 99.6% | No change |
| 3 | 100.5 | 100.3% | No change |
| 6 | 98.9 | 98.7% | No change |
| 12 | 97.5 | 97.3% | No change |
Protocol 2: Freeze-Thaw Stability Study
Objective: To assess the stability of the standard solution when subjected to repeated freezing and thawing cycles.
Methodology:
-
Prepare aliquots of the standard solution as in Protocol 1.
-
Store the aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Remove the samples, allow them to thaw completely at room temperature, and keep them at room temperature for 2-4 hours. This constitutes one cycle.
-
Refreeze the samples for at least 12 hours.
-
Repeat this cycle for a predetermined number of times (e.g., 3 to 5 cycles).
-
After the final cycle, analyze the samples alongside a control sample (stored continuously at the frozen temperature) and a T=0 sample.
-
Compare the concentration of the cycled samples to the control. The acceptance criterion is typically a deviation of <10%.
Data Presentation:
Table 2: Example Freeze-Thaw Stability Data (Storage at -20°C)
| Number of F/T Cycles | Mean Concentration (µg/mL) | % of Control Concentration | Observations |
|---|---|---|---|
| 0 (Control) | 100.1 | 100.0% | Clear, colorless |
| 1 | 99.5 | 99.4% | No change |
| 3 | 98.2 | 98.1% | No change |
| 5 | 96.8 | 96.7% | No change |
Protocol 3: Bench-Top (Short-Term) Stability Study
Objective: To evaluate the stability of the standard solution under typical laboratory bench-top conditions.
Methodology:
-
Thaw aliquots of the standard solution and place them on a lab bench at room temperature, exposed to typical laboratory lighting.
-
Keep samples at these conditions for a defined period that mimics the expected duration of sample preparation (e.g., 0, 4, 8, 24 hours).
-
At each time point, analyze the samples and compare the results to a freshly thawed T=0 sample.
-
The acceptance criterion is typically a deviation of <10%.
Data Presentation:
Table 3: Example Bench-Top Stability Data (Room Temperature)
| Time (Hours) | Mean Concentration (µg/mL) | % of Initial Concentration | Observations |
|---|---|---|---|
| 0 | 100.3 | 100.0% | Clear, colorless |
| 4 | 100.1 | 99.8% | No change |
| 8 | 99.4 | 99.1% | No change |
| 24 | 97.2 | 96.9% | No change |
Visualized Workflows and Logic
General Stability Testing Workflow
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. lcms.cz [lcms.cz]
- 9. edulabchina.com [edulabchina.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: One-Pot Synthesis of Deoxyfructosazine (DF)
Welcome to the technical support center for the one-pot synthesis of deoxyfructosazine (DF). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this important pyrazine derivative.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the one-pot synthesis of deoxyfructosazine (DF)?
The one-pot synthesis of DF, typically from D-glucosamine, presents several key challenges that can affect yield and purity:
-
Low Yields: Achieving high yields of DF can be difficult, and reaction conditions must be carefully optimized.[1]
-
Byproduct Formation: The primary byproduct is often fructosazine (FZ), an oxidized form of DF.[1] Additionally, brown pigments known as melanoidins can form, complicating purification.[2]
-
Purification Difficulties: Separating DF from starting materials, byproducts, and inorganic salts can be complex. Traditional methods like column chromatography can be slow and laborious.[3]
-
Reaction Control: The reaction is sensitive to parameters such as temperature, pH, catalyst loading, and reaction time.[1][4]
Q2: What are the main strategies for the one-pot synthesis of DF?
Several effective one-pot methods have been developed, including:
-
Arylboronic Acid Catalysis: This method utilizes arylboronic acids in an aqueous basic solution to catalyze the dimerization of D-glucosamine to DF with high yields.[1]
-
Basic Ionic Liquids: Certain basic ionic liquids can act as both the solvent and the catalyst, providing an efficient, albeit sometimes lower-yielding, route to DF.[4][5]
-
Eutectic Mediums: A mixture of a sugar (like glucose) and an ammonium salt (like ammonium formate) can form a deep eutectic solvent that facilitates the reaction without additional catalysts.[2]
Q3: How can I minimize the formation of the fructosazine (FZ) byproduct?
The formation of fructosazine is often due to the oxidation of deoxyfructosazine. Controlling the amount of base in the reaction mixture is crucial. An excess of base can accelerate the oxidation of DF to FZ.[1] Careful optimization of the base concentration is therefore recommended.
Q4: What purification methods are recommended for DF?
While traditional methods like cationic exchange chromatography have been used, they can be slow.[3] More modern and efficient methods include:
-
Membrane Filtration: Nanofiltration can be employed to effectively remove inorganic salts and other small impurities from the reaction mixture.[3]
-
Column Chromatography: Porous graphitic carbon (PGC) columns have shown good performance in separating DF from the closely related fructosazine.[6] C18 columns can also be used for purification.[7]
-
Recrystallization: After initial purification, recrystallization from a solvent system like water and isopropanol can yield high-purity DF.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of DF | 1. Inactive or insufficient catalyst. 2. Incorrect reaction temperature or time. 3. Inappropriate pH or base concentration. | 1. Increase catalyst loading. For arylboronic acid catalysis, a loading of 40 mol% has been shown to be effective.[1] 2. Optimize reaction temperature and time. For example, with arylboronic acid catalysts, increasing the temperature to 60°C can significantly improve yields.[1] 3. Carefully control the amount of base. For D-glucosamine hydrochloride, approximately 1.3 equivalents of NaOH has been found to be optimal.[1] |
| High Levels of Fructosazine (FZ) Byproduct | Excess base in the reaction mixture is accelerating the oxidation of DF. | Reduce the amount of base used. Yields of DF have been observed to decrease with more than 1.3 equivalents of base.[1] |
| Formation of Dark Brown Color (Melanoidins) | Side reactions, particularly the Maillard reaction, are leading to the formation of polymeric melanoidins.[2] | Optimize reaction conditions to favor DF formation. This may involve adjusting temperature, reaction time, and reactant concentrations. Purification methods like filtration may be necessary to remove these pigments. |
| Difficulty in Purifying DF | 1. Presence of inorganic salts. 2. Co-elution with fructosazine or other byproducts. | 1. Use nanofiltration to remove inorganic salts before further purification steps.[3] 2. Employ specialized chromatography, such as a porous graphitic carbon (PGC) column, for better separation of DF and FZ.[6] |
Quantitative Data Summary
Table 1: Effect of Catalyst Loading on DF Yield (Arylboronic Acid Method)
| Catalyst (PhB(OH)₂) Loading (mol%) | DF Yield (%) | Fructosazine Formation |
| 0 | 0 | Not Observed |
| 10 | Low | Observed |
| 20 | 46 | Not Observed |
| 30 | 52 | Not Observed |
| 40 | 62 | Not Observed |
| (Data sourced from a study with a 6-hour reaction time at 40°C)[1] |
Table 2: Effect of Base Concentration on DF Yield (Arylboronic Acid Method)
| NaOH Equivalents | DF Yield (%) | Fructosazine Formation |
| 1.0 | Lower | Not specified |
| 1.3 | Increased | Not specified |
| >1.3 | Decreased | Observed |
| (Data based on reactions with D-glucosamine hydrochloride)[1] |
Table 3: Effect of Temperature and Time on DF Yield (Arylboronic Acid Method)
| Temperature (°C) | Time (hours) | DF Yield (%) |
| 40 | 6 | 62 |
| 40 | 12 | Slightly Improved |
| 60 | 6 | Excellent (>85%) |
| (Data for reactions with 40 mol% PhB(OH)₂)[1] |
Experimental Protocols
1. Arylboronic Acid Catalyzed Synthesis of Deoxyfructosazine
This protocol is adapted from a study on the arylboronic acid-catalyzed dimerization of glucosamine.[1]
-
Materials: D-glucosamine hydrochloride, Phenylboronic acid (PhB(OH)₂), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Ethanol, Deuterated water (D₂O) for NMR analysis.
-
Procedure:
-
To a solution of D-glucosamine hydrochloride (0.50 mmol) and phenylboronic acid (0.20 mmol, 40 mol%) in a suitable vessel, add 6.5 mL of 0.1 M aqueous NaOH solution (1.3 equivalents).
-
Stir the reaction mixture at 60°C for 6 hours.
-
After cooling, acidify the reaction mixture to a pH of 1-3 by the dropwise addition of 2 M HCl aqueous solution. Stir for an additional 30 minutes.
-
Take a 1 mL aliquot of the reaction mixture and mix with ethanol.
-
Evaporate the solvent under reduced pressure at 33°C.
-
Dry the crude product in a vacuum for ¹H NMR analysis to determine the yield.
-
2. Synthesis of Deoxyfructosazine using a Basic Ionic Liquid
This protocol is based on the use of a basic ionic liquid as both a solvent and a catalyst.[4][5]
-
Materials: D-glucosamine hydrochloride, 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Combine D-glucosamine hydrochloride with [BMIM]OH and DMSO in a reaction vessel.
-
Heat the mixture to 120°C and maintain for 180 minutes under stirring.
-
After the reaction, the product mixture can be analyzed using techniques such as MALDI-TOF-MS, ¹H NMR, and ¹³C NMR spectroscopy to determine the yield of DF and FZ.
-
Visualizations
Caption: Simplified reaction pathway for the one-pot synthesis of deoxyfructosazine.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Valorization of monosaccharides towards fructopyrazines in a new sustainable and efficient eutectic medium - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC02176K [pubs.rsc.org]
- 3. CN100425596C - Process for preparing deoxy fructosazine - Google Patents [patents.google.com]
- 4. Efficient one-pot synthesis of deoxyfructosazine and fructosazine from d-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The conversion of glucosamine to deoxyfructosazine and its impact on bread quality - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ion Suppression Effects on 2,5-Deoxyfructosazine-¹³C₄ Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression during the quantification of 2,5-Deoxyfructosazine using its ¹³C₄-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2][3][4] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analysis.[4][5][6] It is a significant source of imprecision in quantitative analyses and can lead to artificially low concentration measurements of the analyte.[1]
Q2: What is 2,5-Deoxyfructosazine and why is a ¹³C₄-labeled internal standard used for its quantification?
A2: 2,5-Deoxyfructosazine is a compound formed from the reaction of D-glucosamine under certain conditions.[7] In quantitative bioanalysis, a stable isotope-labeled (SIL) internal standard, such as 2,5-Deoxyfructosazine-¹³C₄, is used to compensate for variability in sample preparation and matrix effects, including ion suppression.[8] The SIL internal standard is chemically identical to the analyte and should, in theory, experience the same degree of ion suppression, allowing for accurate quantification through the ratio of the analyte signal to the internal standard signal.[4][5]
Q3: My calibration curve for 2,5-Deoxyfructosazine has poor linearity. Could this be due to ion suppression?
A3: Yes, poor linearity in the calibration curve can be a symptom of inconsistent ion suppression across different concentrations. If the degree of ion suppression changes non-linearly with the analyte or matrix concentration, it can affect the accuracy of the calibration curve. It is also crucial to verify the purity of the stable-isotope-labeled internal standard, as any unlabeled impurity can lead to artificially high reported concentrations.
Q4: I am observing a significant drop in the signal intensity of both my analyte and the ¹³C₄-internal standard in some samples. What could be the cause?
A4: A concurrent drop in signal for both the analyte and the internal standard strongly suggests the presence of a significant matrix effect, likely severe ion suppression.[9] This indicates that co-eluting matrix components are interfering with the ionization of both compounds in the mass spectrometer's source.
Troubleshooting Guide
This guide addresses specific issues related to ion suppression in the quantification of 2,5-Deoxyfructosazine-¹³C₄.
Issue 1: Inconsistent quantification and high variability between replicate injections.
-
Possible Cause: Variable matrix effects between samples.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[9]
-
Improve Sample Preparation: Enhance sample clean-up to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at reducing matrix effects than protein precipitation.[2][5]
-
Optimize Chromatography: Modify the chromatographic method to separate the analyte and internal standard from the ion-suppressing components. This can involve changing the column, mobile phase composition, or gradient profile.[2][4]
-
Issue 2: The peak area ratio of the analyte to the internal standard is not consistent, even though both signals are suppressed.
-
Possible Cause: Differential ion suppression between the analyte and the ¹³C₄-labeled internal standard.
-
Troubleshooting Steps:
-
Verify Co-elution: Ensure that the analyte and the internal standard have identical retention times. Even slight differences in retention time can lead to exposure to different co-eluting matrix components, causing differential suppression.
-
Check Internal Standard Concentration: Very high concentrations of the internal standard can sometimes suppress the analyte signal. It is important to optimize the concentration of the internal standard.
-
Investigate Matrix Composition: The composition of the matrix itself can influence the degree of suppression differently for the analyte and internal standard.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data illustrating the impact of ion suppression and the effectiveness of mitigation strategies.
Table 1: Impact of Different Sample Preparation Methods on Signal Intensity and Accuracy
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | IS Peak Area (Arbitrary Units) | Calculated Concentration (ng/mL) | Accuracy (%) |
| Protein Precipitation | 150,000 | 180,000 | 8.3 | 83 |
| Liquid-Liquid Extraction | 350,000 | 410,000 | 9.8 | 98 |
| Solid-Phase Extraction | 480,000 | 500,000 | 10.1 | 101 |
Nominal Concentration: 10 ng/mL
Table 2: Effect of Chromatographic Separation on Ion Suppression
| Chromatographic Method | Retention Time (min) | Ion Suppression (%) | Analyte/IS Ratio |
| Method A (Fast Gradient) | 1.8 | 65 | 0.85 |
| Method B (Optimized Gradient) | 3.2 | 15 | 0.99 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion
-
Setup: A syringe pump continuously infuses a standard solution of 2,5-Deoxyfructosazine-¹³C₄ post-column into the LC flow entering the mass spectrometer.
-
Injection: Inject a blank, protein-precipitated matrix sample.
-
Analysis: Monitor the signal of the infused internal standard. A drop in the baseline signal indicates regions of ion suppression.[10]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering components.
-
Elution: Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visualizations
Caption: Experimental and troubleshooting workflow for 2,5-Deoxyfructosazine-¹³C₄ quantification.
Caption: Logical troubleshooting steps for ion suppression issues.
References
- 1. waters.com [waters.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. providiongroup.com [providiongroup.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 7. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trace-Level Deoxyfructosazine Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of trace-level detection of 2,5-deoxyfructosazine (DOF) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is 2,5-deoxyfructosazine and why is its trace-level detection important?
A1: 2,5-deoxyfructosazine is a pyrazine derivative that can be found in cured tobacco and is also used as a flavoring agent in the food industry.[1][2] It can be formed through the breakdown of D-glucosamine at a neutral pH.[1][2] Research has shown that deoxyfructosazine exhibits biological activity, including DNA strand breakage and strong inhibition of Interleukin-2 (IL-2) production by Jurkat cells, which are a model for T-lymphocytes.[1][2][3][4] Therefore, sensitive and accurate detection at trace levels is crucial for quality control in the food industry, for toxicological assessments, and in drug development research to understand its immunomodulatory effects.
Q2: What is the recommended analytical technique for trace-level detection of deoxyfructosazine?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of deoxyfructosazine at low concentrations in complex matrices.[5] This technique offers high selectivity and sensitivity, which is essential for distinguishing the analyte from matrix interferences.[6]
Q3: What are the typical storage conditions for deoxyfructosazine standards?
A3: Deoxyfructosazine standards should be stored at -20°C to ensure stability.[7]
Q4: What are common challenges in the analysis of deoxyfructosazine?
A4: Common challenges include matrix effects (ion suppression or enhancement), co-elution with isomeric compounds, poor peak shape due to the polar nature of the analyte, and background contamination.[8][9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of deoxyfructosazine.
Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the stationary phase (e.g., residual silanols).- Insufficient buffer concentration in the mobile phase. | - Use a highly deactivated (end-capped) column.- Adjust the mobile phase pH to be 2-3 units below the pKa of deoxyfructosazine to ensure it is protonated.- Increase the buffer concentration to mask secondary interactions, but be mindful of potential ion suppression in the MS source.[1] |
| Poor Peak Shape (Fronting) | - Column overload (injecting too much sample).- Injection solvent is stronger than the mobile phase. | - Reduce the injection volume or dilute the sample.- Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions.[2][3] |
| Shifting Retention Times | - Changes in mobile phase pH.- Column contamination or degradation.- Inconsistent column temperature. | - Prepare fresh mobile phase and ensure accurate pH measurement.- Implement a column washing step after each analytical run.- Use a column oven to maintain a stable temperature.[1][6] |
| No Peak or Very Low Signal | - Deoxyfructosazine degradation.- Improper MS/MS parameters.- Severe ion suppression. | - Investigate the pH stability of deoxyfructosazine in your sample and mobile phase.- Optimize MS/MS parameters (e.g., collision energy, precursor/product ions) by infusing a standard solution.- Dilute the sample to minimize matrix effects or use a matrix-matched calibration curve.[9][11] |
Mass Spectrometry Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Noise | - Contaminated mobile phase or LC system.- Contaminated ion source. | - Use high-purity (LC-MS grade) solvents and additives.- Regularly clean the ion source according to the manufacturer's instructions.[6] |
| Inconsistent Signal Intensity | - Fluctuation in the electrospray.- Matrix effects.- Inconsistent sample preparation. | - Check for a stable spray from the ESI probe.- Use a stable isotope-labeled internal standard to compensate for matrix effects and variations in ionization efficiency.- Ensure consistent and reproducible sample preparation procedures.[5] |
Quantitative Data Summary
The following tables provide illustrative performance characteristics for a typical LC-MS/MS method for the quantification of deoxyfructosazine. These values are based on achievable limits for similar analytes and should be established for each specific matrix during method validation.[6][9][12]
Table 1: Method Detection and Quantification Limits
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.01 - 5.8 µg/kg |
| Limit of Quantification (LOQ) | 0.03 - 17.5 µg/kg |
Table 2: Method Accuracy and Precision
| Parameter | Typical Acceptance Criteria |
| Recovery | 70 - 120% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 20% |
Table 3: Linearity
| Parameter | Typical Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE) for Biological Fluids (e.g., Plasma)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any particulates.
-
-
SPE Cartridge Conditioning:
-
Use a suitable SPE cartridge (e.g., mixed-mode cation exchange).[5]
-
Condition the cartridge with 2 mL of methanol followed by 2 mL of water.
-
-
Sample Loading:
-
Dilute 1 mL of the plasma supernatant with a suitable buffer (e.g., 0.1 M acetate buffer, pH 4.0).[13]
-
Load the diluted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1% formic acid in water to remove interfering substances.
-
Follow with a wash of 2 mL of methanol.
-
-
Elution:
-
Elute deoxyfructosazine with 2 mL of 5% ammonium hydroxide in methanol.[5]
-
-
Evaporation and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.[5]
-
Protocol 2: LC-MS/MS Analysis
This is a starting point for method development.
-
LC System: UPLC or HPLC system
-
Column: A HILIC column is recommended for polar compounds like deoxyfructosazine.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[8]
-
Flow Rate: 0.3 mL/min[8]
-
Column Temperature: 40°C[8]
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 95% B
-
2-8 min: 95% to 50% B
-
8-10 min: 50% B
-
10.1-12 min: 95% B (re-equilibration)
-
-
MS/MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a deoxyfructosazine standard.
Visualizations
Caption: Experimental workflow for deoxyfructosazine analysis.
Caption: Simplified IL-2 signaling pathway in Jurkat cells.
References
- 1. HILIC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. benchchem.com [benchchem.com]
- 4. Oscillatory IL-2 stimulus reveals pertinent signaling timescales of T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples [mdpi.com]
- 6. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 12. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 13. Solid-phase extraction with liquid chromatography and ultraviolet detection for the assay of antidepressant drugs in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MRM Transitions for 2,5-Deoxyfructosazine and its ¹³C₄-analog
Welcome to the technical support center for the analysis of 2,5-Deoxyfructosazine and its ¹³C₄-labeled internal standard using Multiple Reaction Monitoring (MRM). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry methods for accurate and robust quantification.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of MRM transitions for 2,5-Deoxyfructosazine and its stable isotope-labeled analog.
Q1: I am not seeing any signal for my precursor ions for 2,5-Deoxyfructosazine or its ¹³C₄-analog. What should I check?
A1: No precursor ion signal is a common issue that can often be resolved by systematically checking the following:
-
Instrument Source Conditions: Ensure that the electrospray ionization (ESI) source parameters are appropriate for a polar molecule like 2,5-Deoxyfructosazine. Start with a standard positive ion ESI setup. Key parameters to verify include:
-
Capillary voltage: ~3.0-4.5 kV
-
Source temperature: 120-150 °C
-
Desolvation gas flow and temperature: Check manufacturer's recommendations for your mobile phase composition and flow rate.
-
-
Mobile Phase Composition: 2,5-Deoxyfructosazine is a polar compound. Ensure your mobile phase promotes ionization. An acidic mobile phase (e.g., with 0.1% formic acid) is recommended to facilitate protonation and the formation of the [M+H]⁺ ion.
-
Compound Stability: Confirm the stability of your analyte in the prepared solution. Degradation can lead to a loss of the target molecule.
-
Infusion vs. LC-MS: If you are using an infusion-based approach, ensure a stable spray. If using LC-MS, verify that the compound is eluting from the column and not being lost during chromatography.
Q2: My precursor ion signal is weak and unstable. How can I improve it?
A2: A weak or unstable signal can be due to several factors:
-
Suboptimal Cone/Declustering Potential: The cone voltage (or declustering potential) plays a crucial role in ion transmission from the source to the mass analyzer. A voltage that is too low may not efficiently transmit ions, while a voltage that is too high can cause in-source fragmentation, reducing the abundance of your intended precursor ion. It is critical to perform a cone voltage optimization experiment.
-
Matrix Effects: If analyzing complex samples, co-eluting matrix components can suppress the ionization of your analyte. Improve your sample preparation method to remove interfering substances or enhance your chromatographic separation to resolve the analyte from the matrix suppressors.
-
Mobile Phase Additives: The concentration of additives like formic acid can impact signal intensity. While 0.1% is a good starting point, testing a range (e.g., 0.05% to 0.2%) may improve signal stability.
Q3: I have a precursor ion, but I am struggling to find any stable and intense product ions.
A3: Finding suitable product ions is key to a sensitive MRM assay. If you are not observing any significant fragments:
-
Collision Energy Optimization: This is the most critical parameter for fragmentation. Systematically ramp the collision energy (CE) over a wide range (e.g., 5-50 eV) and monitor for the appearance of product ions. Different fragments will have different optimal CE values.
-
Fragmentation Pathway: 2,5-Deoxyfructosazine has two polyol side chains. Fragmentation is likely to occur through the cleavage of C-C bonds within these chains, leading to the loss of water or small neutral fragments. Look for characteristic losses.
-
Low-Mass Product Ions: While specific, high-mass product ions are often preferred, do not discount intense and stable low-mass ions, provided they are specific to your analyte.
Q4: I have multiple potential product ions. How do I choose the best ones for my MRM assay?
A4: The selection of quantifier and qualifier ions should be based on the following criteria:
-
Intensity and Stability: The quantifier ion should be the most intense and reproducible product ion to ensure the best sensitivity and precision. The qualifier ion should also be intense and stable.
-
Specificity: The selected transitions should be unique to your analyte and free from background interference in your sample matrix. Analyze a matrix blank to confirm there are no interfering peaks at the same retention time.
-
Mass-to-Charge Ratio (m/z): Ideally, select product ions with a higher m/z to minimize potential interference from the low-mass chemical noise often present in mass spectrometers.
Q5: My ¹³C₄-internal standard is showing a different fragmentation pattern than the unlabeled analyte. Is this normal?
A5: Generally, a stable isotope-labeled internal standard should have the same fragmentation behavior as the unlabeled analyte, with a corresponding mass shift for the precursor and the fragments that contain the isotopic labels. Minor differences in relative ion abundances can sometimes be observed, but the overall fragmentation pathways should be consistent. If you observe significantly different product ions, it could indicate an issue with the internal standard's purity or stability.
Frequently Asked Questions (FAQs)
Q: What are the expected precursor ions for 2,5-Deoxyfructosazine and its ¹³C₄-analog?
A: Based on their molecular formulas, the expected protonated precursor ions ([M+H]⁺) in positive ion mode ESI are:
| Compound | Molecular Formula | Exact Monoisotopic Mass | Precursor Ion [M+H]⁺ (m/z) |
| 2,5-Deoxyfructosazine | C₁₂H₂₀N₂O₇ | 304.1271 | 305.1344 |
| ¹³C₄-2,5-Deoxyfructosazine | C₈¹³C₄H₂₀N₂O₇ | 308.1405 | 309.1478 |
Q: What are some predicted product ions for 2,5-Deoxyfructosazine that I can start with for my optimization?
A: While experimental optimization is essential, based on the structure of 2,5-Deoxyfructosazine (a pyrazine ring with two polyol side chains), you can anticipate fragmentation to occur primarily on the side chains. Here are some theoretically proposed product ions to begin your optimization:
-
Loss of water molecules: [M+H - H₂O]⁺, [M+H - 2H₂O]⁺, etc.
-
Cleavage of the polyol side chains: Look for fragments resulting from the cleavage of C-C bonds within the butanetetrol and trihydroxybutyl moieties.
Q: What is a good starting point for collision energy (CE) optimization?
A: A good starting point is to perform a collision energy ramping experiment for each potential precursor-product ion transition. For each transition, vary the CE in 2-5 eV steps over a range of 5 eV to 50 eV. This will allow you to identify the optimal CE that produces the highest intensity for each product ion.
Q: Why is a ¹³C₄-labeled internal standard recommended?
A: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative mass spectrometry. The ¹³C₄-2,5-Deoxyfructosazine is chemically identical to the analyte, so it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects. This allows for highly accurate and precise correction for any variations during sample preparation and analysis, leading to more reliable quantification.
Experimental Protocols
This section provides a detailed methodology for optimizing MRM transitions.
Protocol 1: Precursor Ion and Cone Voltage Optimization
-
Prepare a standard solution of 2,5-Deoxyfructosazine (and ¹³C₄-analog if available) at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to full scan mode in positive ionization to confirm the presence of the [M+H]⁺ ion (m/z 305.1 for the unlabeled and 309.1 for the ¹³C₄-analog).
-
Perform a cone voltage ramp (or declustering potential ramp). Vary the voltage from a low value (e.g., 10 V) to a high value (e.g., 100 V) in 5 V increments.
-
Monitor the intensity of the precursor ion at each voltage step.
-
Plot the precursor ion intensity against the cone voltage. The optimal cone voltage is the value that yields the highest intensity for the precursor ion without significant in-source fragmentation.
Protocol 2: Product Ion Identification and Collision Energy Optimization
-
Using the optimal cone voltage determined in Protocol 1, set the mass spectrometer to product ion scan mode.
-
Select the precursor ion of 2,5-Deoxyfructosazine (m/z 305.1) in the first quadrupole (Q1).
-
Ramp the collision energy (CE) in the collision cell (Q2) from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in 2-5 eV steps.
-
Scan for all product ions in the third quadrupole (Q3).
-
Identify the most intense and stable product ions.
-
For each promising product ion, perform a more detailed CE optimization. Create an MRM transition for the precursor and the selected product ion. Analyze the standard solution by injecting it onto the LC system or by infusion, and acquire data at a series of discrete CE values (e.g., in 2 eV increments around the previously observed optimum).
-
Plot the product ion intensity versus the collision energy to determine the exact CE that yields the maximum signal for that specific transition.
-
Repeat steps 2-7 for the ¹³C₄-2,5-Deoxyfructosazine precursor ion (m/z 309.1). The optimal CE values should be very similar to the unlabeled compound.
Data Presentation
Table 1: Proposed MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 2,5-Deoxyfructosazine | 305.1 | To be determined | To be determined |
| ¹³C₄-2,5-Deoxyfructosazine | 309.1 | To be determined | To be determined |
| Note: The quantifier and qualifier ions and their optimal collision energies must be determined experimentally following the protocols outlined above. |
Table 2: Example Collision Energy Optimization Data
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Peak Area/Intensity |
| 305.1 | Product Ion 1 | 10 | ... |
| 305.1 | Product Ion 1 | 15 | ... |
| 305.1 | Product Ion 1 | 20 | ... |
| 305.1 | Product Ion 2 | 15 | ... |
| 305.1 | Product Ion 2 | 20 | ... |
| 305.1 | Product Ion 2 | 25 | ... |
Visualizations
Caption: Workflow for MRM method optimization.
Caption: Hypothesized fragmentation of 2,5-Deoxyfructosazine.
Validation & Comparative
A Head-to-Head Comparison: 2,5-Deoxyfructosazine-13C4 versus Other Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of Maillard reaction products and related compounds, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of 2,5-Deoxyfructosazine-13C4 with other commonly used internal standards, supported by a review of their performance characteristics and detailed experimental protocols.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, offering a way to correct for variability in sample preparation, chromatography, and ionization. Among these, carbon-13 (¹³C) labeled standards, such as this compound, are often considered superior to their deuterated (²H) counterparts. This superiority stems from the fact that ¹³C-labeled standards have virtually identical physicochemical properties to the unlabeled analyte, ensuring perfect co-elution during liquid chromatography (LC).[1] In contrast, deuterated standards can exhibit a slight chromatographic shift, known as the "isotope effect," which may lead to differential matrix effects and compromise quantification accuracy.[1][2]
Performance Comparison: this compound vs. Deuterated Pyrazine Standards
While direct head-to-head experimental data comparing the performance of this compound with other internal standards is limited in publicly available literature, a comparative analysis can be constructed based on the established principles of stable isotope dilution analysis and data from method validation studies of similar compounds.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. As a ¹³C-labeled analogue of 2,5-Deoxyfructosazine, this compound is expected to exhibit identical extraction recovery, chromatographic retention time, and ionization efficiency as the unlabeled analyte. This minimizes the potential for analytical bias.
Deuterated pyrazines, such as 2,3,5,6-tetramethylpyrazine-d6 or 2-acetylpyrazine-d3, are common alternatives for the analysis of pyrazine compounds in food and other matrices. While generally effective, the potential for chromatographic separation from the native analyte and the theoretical possibility of deuterium-hydrogen exchange under certain conditions are recognized limitations.[1]
Below is a table summarizing the expected performance characteristics based on the type of isotopic labeling.
| Performance Metric | This compound (¹³C-labeled) | Deuterated Pyrazine Standards (e.g., 2,3,5,6-tetramethylpyrazine-d6) | Justification |
| Chromatographic Co-elution | Complete co-elution with the analyte. | Potential for slight retention time shift (isotope effect).[1][2] | ¹³C labeling has a negligible effect on the physicochemical properties that govern chromatographic separation. |
| Correction for Matrix Effects | Excellent, due to identical elution profile and ionization behavior. | Generally good, but can be compromised if the analyte and standard elute into regions with different levels of ion suppression or enhancement.[3] | Co-elution ensures that both the analyte and the internal standard experience the same matrix-induced ionization effects. |
| Isotopic Stability | Highly stable, with no risk of isotope exchange. | Generally stable, but H/D exchange is a theoretical possibility under certain pH or temperature conditions. | The carbon-13 isotope is incorporated into the stable carbon backbone of the molecule. |
| Accuracy and Precision | Expected to be very high. | Can be high, but requires careful validation to ensure the absence of isotope effects on quantification. | The identical behavior of the ¹³C-labeled standard to the native analyte leads to more reliable correction of analytical variability. |
Experimental Protocols
A robust and validated analytical method is crucial for accurate quantification. Below is a representative experimental protocol for the analysis of 2,5-Deoxyfructosazine using this compound as an internal standard, based on typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Maillard reaction products.
Sample Preparation
-
Extraction: A known amount of the sample (e.g., 1 gram of a food product) is homogenized. The target analytes are extracted using a suitable solvent, such as a mixture of methanol and water.
-
Internal Standard Spiking: A precise volume of a known concentration of this compound solution is added to the sample extract at the earliest stage of preparation to account for any analyte loss during subsequent steps.
-
Clean-up (if necessary): Depending on the complexity of the sample matrix, a solid-phase extraction (SPE) step may be employed to remove interfering compounds.
-
Final Preparation: The cleaned-up extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of a modifier like formic acid to improve peak shape and ionization, is typical.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally appropriate.
-
Injection Volume: 5-10 µL of the prepared sample is injected.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is usually employed for pyrazine compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (2,5-Deoxyfructosazine) and the internal standard (this compound) are monitored.
-
Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
-
Visualizing the Workflow and Formation Pathway
To better illustrate the analytical process and the origin of the analyte, the following diagrams are provided.
2,5-Deoxyfructosazine is a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor. Understanding its formation pathway is relevant for researchers studying food chemistry and processing.
References
Cross-Validation of Analytical Methods for Maillard Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate analysis of Maillard reaction products (MRPs) is crucial for understanding their impact on food quality, therapeutic protein stability, and disease pathogenesis. This guide provides an objective comparison of common analytical methods for MRPs, supported by experimental data and detailed protocols to aid in method selection and cross-validation.
The Maillard reaction, a complex network of non-enzymatic browning reactions between reducing sugars and amino acids, peptides, or proteins, generates a diverse array of products. These products can influence the flavor, aroma, and color of food, but can also include potentially detrimental compounds. In the pharmaceutical industry, the Maillard reaction can compromise the stability and efficacy of protein-based drugs. Therefore, robust and reliable analytical methods are essential for their characterization and quantification.
Comparative Analysis of Key Analytical Methods
The selection of an appropriate analytical method for Maillard products depends on the specific research question, the nature of the sample matrix, and the stage of the Maillard reaction being investigated. This section compares the performance of several widely used techniques.
Data Presentation: Quantitative Method Comparison
| Analytical Method | Principle | Analytes | Advantages | Limitations | Key Quantitative Parameters |
| UV-Vis Spectrophotometry | Measures the absorbance of light by MRPs, particularly colored compounds formed in the later stages. | Melanoidins, intermediate browning products. | Simple, rapid, and inexpensive for monitoring overall browning. | Low specificity; cannot distinguish between different MRPs. Susceptible to interference from other chromophores. | Absorbance at 420 nm for browning intensity[1][2][3]. Absorbance at 280 nm or 320 nm for intermediate products[4]. |
| Fluorescence Spectroscopy | Detects fluorescent advanced glycation end products (fAGEs) and other fluorescent MRPs. | Fluorescent AGEs, intermediate fluorescent compounds. | Highly sensitive for early-stage detection of specific MRPs. Can be used as an early indicator of the Maillard reaction.[5][6][7] | Not all MRPs are fluorescent. Susceptible to quenching and interference from other fluorescent molecules. | Excitation/Emission wavelengths (e.g., Ex: 347 nm, Em: 400-600 nm; Ex: 365 nm, Em: 400-500 nm)[5][6]. |
| High-Performance Liquid Chromatography (HPLC) | Separates individual MRPs based on their physicochemical properties. | Precursors (sugars, amino acids), Amadori products, HMF, furfural, and other specific MRPs. | High resolution and specificity for quantification of individual compounds. Can be coupled with various detectors (UV, fluorescence, MS).[8][9][10][11] | Can be time-consuming. Requires appropriate standards for quantification. | Retention time, peak area/height for quantification. |
| Mass Spectrometry (MS) | Identifies and quantifies MRPs based on their mass-to-charge ratio. | Wide range of MRPs, including glycated proteins and peptides, and complex mixtures. | High sensitivity and specificity for structural elucidation and identification of unknown MRPs.[12][13][14][15] | Complex instrumentation and data analysis. Matrix effects can influence ionization. | Mass-to-charge ratio (m/z) for identification and ion intensity for quantification. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of results. The following sections outline typical experimental protocols for the key analytical methods discussed.
Protocol 1: UV-Vis Spectrophotometric Analysis of Browning Intensity
-
Sample Preparation: Dilute the Maillard reaction sample with a suitable solvent (e.g., water, buffer) to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Measurement:
-
Set the spectrophotometer to measure absorbance at 420 nm.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of the diluted sample.
-
-
Data Analysis: The absorbance value at 420 nm is directly proportional to the browning intensity. For comparative studies, ensure consistent dilution factors across all samples.
Protocol 2: Fluorescence Spectroscopic Analysis of Fluorescent MRPs
-
Sample Preparation: Dilute the sample with an appropriate solvent to minimize inner filter effects.
-
Measurement:
-
Data Analysis: The fluorescence intensity at the emission maximum is used for quantification. Compare the spectra of different samples to identify changes in the types and amounts of fluorescent MRPs.
Protocol 3: HPLC Analysis of Maillard Reaction Products
-
Sample Preparation:
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Dilute the sample with the mobile phase if necessary.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used. For more polar compounds, a HILIC or ion-exchange column may be appropriate.[8][9]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Detection: UV detector set at a specific wavelength (e.g., 280 nm for HMF) or a fluorescence detector with appropriate excitation and emission wavelengths.
-
-
Data Analysis: Identify and quantify compounds by comparing their retention times and peak areas to those of authentic standards.
Protocol 4: Mass Spectrometric Analysis of MRPs
-
Sample Preparation:
-
For direct infusion, dilute the sample in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
For LC-MS, prepare the sample as described in the HPLC protocol.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for its soft ionization of polar MRPs.
-
Mass Analyzer: Time-of-flight (TOF) or Orbitrap analyzers provide high resolution and mass accuracy for formula determination.
-
Acquisition Mode: Acquire data in both positive and negative ion modes to detect a wider range of compounds.
-
-
Data Analysis:
-
Identify compounds by their accurate mass and fragmentation patterns (MS/MS).
-
Quantify compounds using the peak area of their extracted ion chromatograms.
-
Visualizing Methodologies and Relationships
Diagrams are powerful tools for understanding complex workflows and relationships. The following visualizations were created using the DOT language to illustrate key aspects of Maillard product analysis.
Caption: The Maillard reaction pathway progresses through early, intermediate, and advanced stages.
Caption: A typical workflow for the cross-validation of different analytical methods for Maillard products.
Conclusion
The cross-validation of different analytical methods is paramount for obtaining a comprehensive and accurate understanding of Maillard products in various matrices. While UV-Vis spectrophotometry offers a rapid assessment of overall browning, fluorescence spectroscopy provides sensitive detection of early-stage fluorescent compounds. For detailed quantitative and qualitative analysis, chromatographic and mass spectrometric techniques are indispensable. By employing a multi-faceted analytical approach and adhering to standardized protocols, researchers can ensure the reliability and comparability of their findings, ultimately advancing our knowledge of the Maillard reaction and its implications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence from the maillard reaction and its potential applications in food science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. longdom.org [longdom.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A perspective on the Maillard reaction and the analysis of protein glycation by mass spectrometry: probing the pathogenesis of chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Bioactivity of 2,5-Deoxyfructosazine and D-glucosamine in T-cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known bioactivities of 2,5-Deoxyfructosazine (2,5-DF) and its parent compound, D-glucosamine, on T-lymphocyte function. The following sections summarize key experimental findings on T-cell activation, proliferation, differentiation, and apoptosis, supported by quantitative data and detailed methodologies.
Executive Summary
D-glucosamine has been a subject of interest for its immunomodulatory properties. Emerging research has revealed that under common experimental conditions, D-glucosamine can self-react to form derivatives, including 2,5-Deoxyfructosazine.[1] This guide directly compares the bioactivity of these two compounds on T-cells, highlighting a significant discovery: 2,5-DF is a more potent inhibitor of T-cell activation, specifically IL-2 production, than D-glucosamine.[1][2] While extensive data exists for D-glucosamine's role in modulating T-cell differentiation and inducing apoptosis, similar detailed studies for 2,5-DF are not yet available in the public domain. This document compiles the current state of knowledge to aid researchers in immunology and drug development.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the bioactivity of 2,5-DF and D-glucosamine in T-cells.
Table 1: Effect on T-cell Activation (IL-2 Production)
| Compound | Cell Line | Stimulant | Key Finding | Half-Maximal Inhibitory Concentration (IC50) | Citation |
| 2,5-Deoxyfructosazine (Fructosazines) | Jurkat | Phytohemagglutinin (PHA) | More effective inhibitor of IL-2 release than D-glucosamine. | ~1.25 mM | [1] |
| D-glucosamine | Jurkat | Phytohemagglutinin (PHA) | Reduces IL-2 production. | ~15 mM | [1] |
Table 2: Effect on T-cell Differentiation
| Compound | T-cell Subset | Effect | Concentration Range | Citation |
| 2,5-Deoxyfructosazine | Th1, Th2, Th17, iTreg | Data not available | - | - |
| D-glucosamine | Th1, Th2, iTreg | Inhibition | 1 - 7.5 mM (significant for Th1 at 5-7.5 mM) | [3] |
| Th17 | Promotion | 1 - 7.5 mM | [3] |
Table 3: Effect on T-cell Proliferation
| Compound | Effect on Proliferation | Context | Citation |
| 2,5-Deoxyfructosazine | Data not available | - | - |
| D-glucosamine | No direct inhibition of proliferation | The observed effects on T-cell differentiation are independent of proliferation. | [3] |
Table 4: Effect on T-cell Apoptosis
| Compound | Effect on Apoptosis | Mechanism | Citation |
| 2,5-Deoxyfructosazine | Data not available | - | - |
| D-glucosamine | Induces apoptosis of activated T-cells | Inhibition of PI3K/Akt and NF-κB phosphorylation, increased expression of FasL and activated caspase-3. | [4] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Inhibition of T-Cell Activation by 2,5-DF and D-glucosamine.
Caption: D-glucosamine's Impact on T-Cell Signaling Pathways.
References
- 1. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The conversion of glucosamine to deoxyfructosazine and its impact on bread quality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxyfructosazine Analysis: A Comparative Guide to Isotope Dilution Assays and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of deoxyfructosazine (DOF), a bioactive compound formed during the Maillard reaction, is crucial for understanding its physiological roles and potential therapeutic applications. This guide provides an objective comparison of the performance of isotope dilution assays (IDAs) with other common analytical techniques, supported by experimental data from analogous compounds to illustrate expected performance metrics.
Stable isotope dilution analysis coupled with mass spectrometry (SIDA-MS) is widely regarded as the gold standard for quantitative analysis due to its superior accuracy and precision. This method minimizes the impact of matrix effects and variations in sample preparation, which can significantly affect other techniques. This guide will delve into the specifics of SIDA-MS and compare it with two other powerful analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
Performance Comparison of Analytical Methods
The following table summarizes the typical accuracy and precision data for isotope dilution assays, LC-MS/MS, and qNMR based on validated methods for similar analytes. While specific data for deoxyfructosazine is limited in publicly available literature, these values represent the expected performance of each technique.
| Analytical Method | Accuracy (Recovery %) | Precision (Relative Standard Deviation, RSD %) |
| Isotope Dilution Assay (IDA) using LC-MS/MS | 88% - 118% | 2% - 12% |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 86% - 115% | < 15% |
| Quantitative Nuclear Magnetic Resonance (qNMR) | 97% - 103% | 1% - 2% |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are generalized protocols for the key experiments discussed.
Isotope Dilution Assay (IDA) using LC-MS/MS
This method involves the addition of a known amount of an isotopically labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled deoxyfructosazine) to the sample at the beginning of the sample preparation process.
1. Sample Preparation:
- A known quantity of the sample is accurately weighed.
- A precise amount of the isotopically labeled deoxyfructosazine internal standard solution is added to the sample.
- The sample is homogenized and subjected to an extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and the internal standard.
- The extract is then concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography: The extract is injected into an HPLC or UHPLC system. Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid to improve ionization.
- Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native deoxyfructosazine and the isotopically labeled internal standard are monitored.
3. Quantification:
- The concentration of deoxyfructosazine in the sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without Isotope Dilution
This method is similar to the IDA approach but relies on an external calibration curve without the use of an isotopically labeled internal standard.
1. Sample Preparation:
- Sample extraction is performed as described for the IDA method, but without the addition of an isotopically labeled internal standard.
2. LC-MS/MS Analysis:
- The instrumental analysis is carried out under the same conditions as the IDA method, monitoring the specific MRM transition for deoxyfructosazine.
3. Quantification:
- A calibration curve is constructed by analyzing a series of standard solutions of deoxyfructosazine at known concentrations. The concentration of deoxyfructosazine in the sample is determined by comparing the peak area of the analyte in the sample to the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method of analysis that allows for the direct quantification of a substance without the need for an identical calibration standard for the analyte itself.
1. Sample Preparation:
- A known amount of the sample is accurately weighed and dissolved in a deuterated solvent (e.g., D₂O).
- A precise amount of a certified internal standard (e.g., maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) with a known purity is added to the sample solution.
2. ¹H-NMR Analysis:
- The ¹H-NMR spectrum of the sample solution is acquired on a high-resolution NMR spectrometer.
- Key acquisition parameters, such as the relaxation delay (D1), are optimized to ensure full relaxation of the protons being quantified, which is critical for accurate integration. A long D1 (typically 5 times the longest T₁ relaxation time of the signals of interest) is used.
3. Quantification:
- The concentration of deoxyfructosazine is calculated by comparing the integral of a specific, well-resolved proton signal of deoxyfructosazine to the integral of a known proton signal from the internal standard. The molar ratio is then converted to a concentration based on the known amount and purity of the internal standard.
Workflow and Pathway Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows.
Caption: Workflow of an Isotope Dilution Assay for Deoxyfructosazine.
Caption: Logical Comparison of Quantification Methods for Deoxyfructosazine.
Comparative Analysis of Analytical Methods for Deoxyfructosazine Quantification: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the accurate quantification of deoxyfructosazine is crucial for various applications, ranging from food chemistry to pharmaceutical research. This guide provides a comparative overview of two common analytical techniques for deoxyfructosazine analysis: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established analytical validation principles and data from studies on analogous compounds, in the absence of a formal inter-laboratory validation study for deoxyfructosazine.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. The following table summarizes typical validation parameters for HPLC-UV and LC-MS/MS methods, offering a baseline for what can be expected when analyzing small molecules like deoxyfructosazine in complex matrices.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 5 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Accuracy (Recovery) | 90 - 110% | 95 - 105% |
| Precision (RSD) | < 5% | < 15% |
Note: The values presented are typical and may vary depending on the specific instrumentation, sample matrix, and method optimization.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are generalized protocols for the analysis of deoxyfructosazine using HPLC-UV and LC-MS/MS.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of deoxyfructosazine in samples with relatively high concentrations and less complex matrices.
1. Sample Preparation:
-
Solid Samples: Weigh a representative portion of the homogenized sample. Extract deoxyfructosazine with a suitable solvent (e.g., a mixture of acetonitrile and water). The extraction may be facilitated by sonication or vortexing.
-
Liquid Samples: Dilute the sample with the mobile phase or a suitable solvent.
-
Cleanup: Centrifuge the extract to remove particulate matter. The supernatant may be further cleaned using solid-phase extraction (SPE) if matrix interferences are significant. Filter the final extract through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for peak shape and retention.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where deoxyfructosazine exhibits maximum absorbance (e.g., around 280 nm).
3. Calibration:
-
Prepare a series of standard solutions of deoxyfructosazine of known concentrations in the mobile phase.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
-
Quantify the deoxyfructosazine in the samples by interpolating their peak areas on the calibration curve.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the trace-level quantification of deoxyfructosazine in complex matrices.
1. Sample Preparation:
-
Follow a similar extraction procedure as for HPLC-UV. Due to the higher sensitivity of LC-MS/MS, a more rigorous cleanup using SPE may be necessary to minimize matrix effects.
-
An internal standard (e.g., a stable isotope-labeled deoxyfructosazine) should be added at the beginning of the sample preparation to correct for matrix effects and variations in recovery.
2. LC-MS/MS Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often preferred for better resolution and faster analysis times.
-
Column: A C18 or a mixed-mode column suitable for polar compounds.
-
Mobile Phase: A gradient elution with mobile phases containing volatile additives like formic acid or ammonium formate to enhance ionization. For example, 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the ionization efficiency of deoxyfructosazine.
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation of deoxyfructosazine.
3. Calibration:
-
Prepare matrix-matched calibration standards by spiking known amounts of deoxyfructosazine and the internal standard into a blank matrix extract.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Visualizing Workflows and Decision Making
To aid in the understanding of the analytical process and method selection, the following diagrams are provided.
General workflow for deoxyfructosazine analysis.
Decision tree for selecting an analytical method.
A Comparative Guide to the Synthesis of Deoxyfructosazine from Various Precursors
For Researchers, Scientists, and Drug Development Professionals
Deoxyfructosazine (DOF), a polyhydroxyalkylpyrazine, and its isomers are significant compounds with applications in the food industry as flavoring agents and in the pharmaceutical sector due to their potential physiological effects. The efficient synthesis of DOF is a key area of research, with several precursor molecules being investigated. This guide provides a comparative analysis of the formation of deoxyfructosazine from three primary precursors: D-glucosamine, fructose, and glucose, with a focus on reaction yields, experimental protocols, and the formation of isomers and byproducts.
Quantitative Comparison of Deoxyfructosazine Formation
The yield of deoxyfructosazine is highly dependent on the choice of precursor and the reaction conditions employed. The following table summarizes the quantitative data from various studies, offering a comparative overview of the efficiency of different synthetic routes.
| Precursor(s) | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of 2,5-DOF (%) | Yield of 2,6-DOF (%) | Notes |
| D-Glucosamine HCl | Basic Ionic Liquid ([BMIM]OH) / DMSO | [BMIM]OH / DMSO | 120 | 3 | 49% (combined with FZ) | - | The yield represents the combined total of deoxyfructosazine and fructosazine.[1][2] |
| D-Glucosamine | Boric Acid | Alkaline Aqueous Solution | 15-50 | 3-5 | 65% | - | Yield after nanofiltration and recrystallization; initial crude purity not specified.[3] |
| D-Glucosamine HCl | Arylboronic Acid / NaOH | Aqueous NaOH | Room Temp. | 36 | up to 89% | - | Yield determined by crude ¹H NMR.[4] |
| Fructose | Ammonium Formate | Water | 100 | 0.5 | 24.7% | 1.9% | Yield of crystallized product.[5] |
| Glucose | Ammonium Formate | Water | 100 | 0.5 | Predominantly 2,6-isomer | Predominantly 2,6-isomer | Specific yield for 2,5-DOF is low.[5] |
| Glucose | Ammonia | Weakly Acidic Solution | - | - | 0.58% | 5% | Yields under weakly acidic conditions.[3] |
| Glucose | Ammonia | Alkaline Solution | - | - | 0.68% | 0.76% | Yields under alkaline conditions.[3] |
Formation Pathways and Experimental Workflows
The synthesis of deoxyfructosazine from different precursors involves distinct chemical pathways. These pathways, along with generalized experimental workflows, are illustrated below using Graphviz diagrams.
Caption: General formation pathways of deoxyfructosazine from different precursors.
Caption: A generalized experimental workflow for the synthesis of deoxyfructosazine.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of deoxyfructosazine from each of the three main precursors.
Synthesis from D-Glucosamine Hydrochloride using a Basic Ionic Liquid
This method, adapted from Jia et al., offers a high-yield, one-pot synthesis.[1][2]
-
Materials: D-glucosamine hydrochloride (GlcNH₂), 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
In a reaction vessel, dissolve D-glucosamine hydrochloride in a solution of [BMIM]OH and DMSO.
-
Heat the reaction mixture to 120°C with continuous stirring.
-
Maintain the reaction at this temperature for 180 minutes.
-
After the reaction is complete, cool the mixture.
-
The products can be qualitatively and quantitatively characterized by MALDI-TOF-MS, ¹H NMR, and ¹³C NMR spectroscopy.
-
Synthesis from Fructose and Ammonium Formate
This protocol is based on the work of Tsuchida et al. and primarily yields the 2,5-isomer of deoxyfructosazine.[5]
-
Materials: D-fructose, Ammonium formate, Deionized water, Ethanol.
-
Procedure:
-
Dissolve D-fructose (e.g., 0.9 g, 5 mmoles) and ammonium formate (e.g., 2.2 g, 35 mmoles) in deionized water (e.g., 2.5 ml) in a round-bottomed flask.
-
Heat the solution at 100°C for 30 minutes.
-
Evaporate the reaction mixture to dryness under reduced pressure.
-
The resulting residue can be purified by column chromatography on a cation exchanger (e.g., Dowex 50W-X4), eluting with deionized water.
-
Monitor the fractions by UV absorbance at 275 nm.
-
Combine the fractions containing the product and crystallize from a water-ethanol mixture to obtain pure 2,5-deoxyfructosazine.
-
Synthesis from Glucose and Ammonia
This method, as described in a patent, can be controlled to favor either the 2,5- or 2,6-isomer depending on the reaction pH.[3]
-
Materials: D-glucose, Ammonium hydroxide solution or ammonium formate, Distilled water.
-
Procedure:
-
Dissolve D-glucose and the ammonia source (e.g., ammonium formate) in distilled water in a round-bottomed flask at a suitable molar ratio.
-
Adjust the pH of the solution to be either weakly acidic (pH 5.3-6.0) to favor the 2,6-isomer or alkaline to increase the yield of the 2,5-isomer.
-
Heat the reaction mixture. The specific temperature and time will influence the yield and isomer ratio.
-
After the reaction, concentrate the mixture using a rotary evaporator.
-
The concentrated solution can be purified by passing it through a cationic exchange column.
-
Elute with distilled water and collect the fractions containing the deoxyfructosazine isomers.
-
Concentrate the desired fractions and recrystallize from a water-isopropanol mixture to obtain the purified product.
-
Concluding Remarks
The choice of precursor for the synthesis of deoxyfructosazine has a profound impact on the reaction yield and the isomeric distribution of the product.
-
D-glucosamine emerges as a highly efficient precursor, particularly when coupled with modern catalytic systems like arylboronic acids or basic ionic liquids, offering the potential for very high yields of 2,5-deoxyfructosazine.[4]
-
Fructose provides a good yield of 2,5-deoxyfructosazine through a straightforward reaction with an ammonia source.[5]
-
Glucose , in contrast, predominantly yields the 2,6-isomer of deoxyfructosazine.[3][5]
The selection of the optimal synthetic route will depend on the desired isomer, the required yield, and the available laboratory resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the synthesis of this versatile and valuable class of compounds. Further research focusing on a systematic comparison of these precursors under identical conditions would be invaluable for a more definitive assessment of their relative performance.
References
- 1. Efficient one-pot synthesis of deoxyfructosazine and fructosazine from d-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CN100425596C - Process for preparing deoxy fructosazine - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. scispace.com [scispace.com]
2,5-Deoxyfructosazine: A Novel Biomarker for Thermal Processing in the Spotlight
A comprehensive guide comparing 2,5-Deoxyfructosazine with established thermal processing markers, providing researchers, scientists, and drug development professionals with objective data and detailed experimental protocols for informed validation.
The thermal processing of food and pharmaceutical products is a critical step that ensures safety and stability. However, it also initiates a cascade of chemical changes, notably the Maillard reaction, which can impact the nutritional and functional properties of the final product. Monitoring the extent of these changes is crucial, and for this, specific chemical markers are employed. While compounds like furosine, Nε-(carboxymethyl)lysine (CML), and 5-hydroxymethylfurfural (HMF) are well-established biomarkers, a lesser-known pyrazine derivative, 2,5-deoxyfructosazine (DOF), is emerging as a potentially valuable indicator. This guide provides a comparative analysis of 2,5-deoxyfructosazine against these traditional markers, supported by available experimental data and detailed methodologies.
Comparative Analysis of Thermal Processing Biomarkers
The selection of an appropriate biomarker for thermal processing depends on several factors, including the food matrix, the processing conditions, and the analytical capabilities. The following tables provide a summary of quantitative data for 2,5-deoxyfructosazine and other common Maillard reaction products (MRPs) in various food products. It is important to note that the data for 2,5-deoxyfructosazine and the other biomarkers are often from different studies, which should be considered when making direct comparisons.
Table 1: Quantitative Data for 2,5-Deoxyfructosazine in Thermally Processed Foods
| Food Product | Processing Conditions | 2,5-Deoxyfructosazine (DOF) Content | Reference |
| Bread (with glucosamine) | Baking | Up to 71% of added glucosamine converted to DOF | [1] |
| Cured Tobacco | Curing/Drying | Present | [2][3] |
Table 2: Quantitative Data for Furosine, CML, and HMF in Thermally Processed Foods
| Food Product | Biomarker | Content | Reference |
| Bread Crust | Furosine | ~3 times higher than in crumb | [4] |
| Bread Crust | CML | Almost linear increase during baking | [4] |
| Milk Powder | Furosine | 170 - 300 mg/100 g protein | [5] |
| UHT Milk | Furosine | Up to 372 mg/100 g protein | [5] |
| Pasteurized Milk | Furosine | 4 - 7 mg/100 g protein | [5] |
| Infant Formula | Furosine | Can increase significantly with storage | [6] |
| Dairy Products | HMF | Increases with temperature and storage time | [7] |
| Cheeses | CML | Varies widely depending on cheese type | [8] |
| Bakery Products | CML | Increases with baking temperature and addition of fat/sugar | [9] |
Experimental Protocols
Accurate quantification of these biomarkers is essential for their validation. Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Quantification of 2,5-Deoxyfructosazine in Bread
This protocol is based on the methodology for analyzing DOF in bread enriched with glucosamine[1].
-
Sample Preparation:
-
Freeze-dry bread samples and grind into a fine powder.
-
Extract a known weight of the powder with a suitable solvent (e.g., water or a buffer solution).
-
Centrifuge the extract to remove solid particles.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A porous graphitic carbon (PGC) column is effective for separating fructosazines[10].
-
Mobile Phase: A gradient of aqueous ammonium acetate and acetonitrile.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 2,5-deoxyfructosazine.
-
Quantification: Use a standard curve of a certified 2,5-deoxyfructosazine reference standard.
-
Protocol 2: Quantification of Furosine in Dairy Products
This protocol is a general method for furosine analysis in milk and milk products[5][11].
-
Sample Preparation and Hydrolysis:
-
Accurately weigh the sample.
-
Perform acid hydrolysis of the protein-bound lysine derivatives by adding hydrochloric acid (e.g., 8 M HCl) and heating at a specific temperature and duration (e.g., 110°C for 18-23 hours). This step converts fructosyl-lysine to furosine.
-
After hydrolysis, neutralize the sample.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Pass the hydrolyzed sample through an SPE cartridge (e.g., a strong cation exchange resin) to remove interfering substances.
-
Elute furosine from the cartridge with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
HPLC Analysis:
-
Chromatographic System: An HPLC system with a UV detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous solution (e.g., containing sodium heptanesulfonate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a specific wavelength (e.g., 280 nm).
-
Quantification: Use a standard curve prepared from a furosine standard.
-
Protocol 3: Quantification of Nε-(carboxymethyl)lysine (CML) in Bakery Products
This protocol outlines a common approach for CML determination in complex food matrices like bakery products[4][9].
-
Sample Preparation and Hydrolysis:
-
Defat the sample if necessary using an organic solvent (e.g., hexane).
-
Perform acid hydrolysis of the sample with hydrochloric acid (e.g., 6 M HCl) at elevated temperatures (e.g., 110°C) for an extended period (e.g., 24 hours) to release CML from the protein backbone.
-
-
Derivatization (Optional but common for GC-MS):
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the sample to make CML volatile. This can involve esterification followed by acylation.
-
-
LC-MS/MS or GC-MS Analysis:
-
LC-MS/MS:
-
Chromatographic System: HPLC coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 or a specific HILIC column.
-
Ionization Mode: ESI in positive mode.
-
Detection: MRM of characteristic ion transitions for CML.
-
-
GC-MS:
-
Chromatographic System: GC coupled to a mass spectrometer.
-
Column: A capillary column suitable for the separation of the derivatized amino acids.
-
Detection: Selected Ion Monitoring (SIM) of specific ions for the CML derivative.
-
-
-
Quantification:
-
Use an internal standard (e.g., a stable isotope-labeled CML) and a standard curve of CML.
-
Signaling Pathways and Formation Mechanisms
The formation of these biomarkers is a result of the complex cascade of reactions known as the Maillard reaction. The following diagrams, generated using the DOT language, illustrate the general pathway and the specific formation routes of the discussed biomarkers.
Caption: General pathway of the Maillard reaction leading to various products.
Caption: A generalized experimental workflow for biomarker analysis.
Discussion: 2,5-Deoxyfructosazine as a Biomarker
Advantages:
-
Specificity: The formation of 2,5-deoxyfructosazine is linked to the presence of glucosamine, which can be a specific indicator in certain formulations or biological systems[1][10][12].
-
Potential for Early-Stage Detection: As a product of self-condensation, its formation might occur under milder conditions compared to some advanced glycation end-products.
Disadvantages and Challenges:
-
Limited Data: There is a significant lack of quantitative data on the occurrence of 2,5-deoxyfructosazine across a wide range of food products and processing conditions. This makes it difficult to establish a baseline and correlate its concentration with processing intensity.
-
Precursor Dependence: Its formation is dependent on the presence of glucosamine, which is not as ubiquitous in foods as the precursors for furosine and CML (lysine and reducing sugars).
-
Lack of Direct Comparison: There are no comprehensive studies directly comparing the formation kinetics and stability of 2,5-deoxyfructosazine with established markers like furosine and CML under the same conditions.
-
Analytical Standards: While available, certified reference materials for 2,5-deoxyfructosazine may be less common and more expensive than those for more established biomarkers.
Comparison with Other Biomarkers:
-
Furosine: Furosine is an indicator of the early stages of the Maillard reaction and reflects the loss of nutritionally available lysine[5]. Its formation is well-characterized, and it is widely used in the dairy and cereal industries. However, its concentration can decrease during later stages of the Maillard reaction, which can be a limitation[4].
-
Nε-(carboxymethyl)lysine (CML): CML is a marker for the advanced stages of the Maillard reaction and is considered more stable than furosine during prolonged heating[13]. It is often associated with the potential negative health effects of advanced glycation end-products (AGEs). The formation pathways of CML are more complex and can involve lipid oxidation as well[13].
-
5-Hydroxymethylfurfural (HMF): HMF is formed from the dehydration of hexoses and is a common indicator of heat treatment in sugar-containing foods like honey and fruit juices[7]. However, its concentration can also decrease at later stages of the reaction, and its formation is highly dependent on pH.
Conclusion
2,5-Deoxyfructosazine presents an interesting and potentially specific biomarker for thermal processing, particularly in glucosamine-containing systems. However, its validation and widespread adoption are currently hampered by a lack of extensive quantitative data and direct comparative studies with established markers. While furosine, CML, and HMF remain the industry standards due to a wealth of supporting research, further investigation into 2,5-deoxyfructosazine is warranted. Future studies should focus on quantifying its formation in various food matrices under different processing conditions and directly comparing its performance against traditional biomarkers. Such research will be crucial in determining the specific applications where 2,5-deoxyfructosazine can offer a unique advantage in monitoring food quality and safety.
References
- 1. The conversion of glucosamine to deoxyfructosazine and its impact on bread quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of quality of milk on maillard reaction and protein oxidation during preparation of cow and buffalo milk khoa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijfer.aydin.edu.tr [ijfer.aydin.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. Nϵ -(carboxymethyl)lysine in bakery products: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Fragmentation Analysis of Labeled and Unlabeled Deoxyfructosazine: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of molecules like deoxyfructosazine is crucial for structural elucidation, metabolic tracking, and pharmacokinetic studies. This guide provides a comparative analysis of the expected mass spectrometric fragmentation of unlabeled deoxyfructosazine and its isotopically labeled counterparts, based on established principles of mass spectrometry and data from related compounds.
Deoxyfructosazine, a pyrazine derivative formed from the reaction of sugars and amino acids, presents a unique structure with two polyhydroxyalkyl side chains. Its fragmentation in a mass spectrometer is expected to be influenced by both the stable pyrazine ring and the more labile sugar-like moieties. Isotopic labeling, typically with Carbon-13 (¹³C) or deuterium (²H), is a powerful technique used to trace the fate of molecules and to elucidate fragmentation pathways by observing mass shifts in the resulting fragments.
Experimental Protocols
The analysis of deoxyfructosazine and its labeled analogs would typically involve the following methodologies:
1. Sample Preparation and Synthesis:
-
Unlabeled Deoxyfructosazine Synthesis: Deoxyfructosazine can be synthesized by heating D-glucosamine.[1][2] The resulting product is a mixture containing deoxyfructosazine and fructosazine, which can be separated by chromatographic techniques.
-
Labeled Deoxyfructosazine Synthesis:
-
¹³C-Labeled Deoxyfructosazine: Synthesis would require starting with a ¹³C-labeled precursor, such as U-¹³C₆-D-glucosamine. The synthetic route would follow that of the unlabeled compound, resulting in a deoxyfructosazine molecule with a corresponding increase in molecular weight.
-
Deuterated Deoxyfructosazine: Deuterium can be incorporated by using deuterated reagents or solvents during synthesis. For example, performing the synthesis in a deuterated solvent under appropriate pH conditions can lead to the exchange of labile protons on the hydroxyl groups with deuterium.
-
2. Mass Spectrometric Analysis:
-
Instrumentation: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC) after derivatization, are ideal.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for this class of compounds, typically forming the protonated molecule [M+H]⁺.
-
Fragmentation: Collision-Induced Dissociation (CID) is employed to fragment the selected precursor ions. The collision energy would be optimized to generate a rich spectrum of fragment ions.
Data Presentation: Predicted Fragmentation Patterns
The following tables summarize the predicted major fragment ions for unlabeled, ¹³C-labeled, and deuterated deoxyfructosazine. The predictions are based on the fragmentation of similar polyhydroxyalkyl pyrazines and general fragmentation rules.
Table 1: Predicted Fragmentation of Unlabeled Deoxyfructosazine
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 305.1 ([M+H]⁺) | 287.1 | H₂O | Loss of a water molecule from a hydroxyl group. |
| 305.1 ([M+H]⁺) | 275.1 | CH₂O₂ | Cleavage of a C-C bond in a side chain. |
| 305.1 ([M+H]⁺) | 245.1 | C₂H₄O₂ | Further cleavage of a side chain. |
| 305.1 ([M+H]⁺) | 195.1 | C₄H₈O₄ | Loss of a significant portion of a side chain. |
| 305.1 ([M+H]⁺) | 165.1 | C₅H₁₀O₅ | Cleavage leading to a smaller pyrazine derivative. |
| 305.1 ([M+H]⁺) | 81.0 | C₈H₁₆O₇ | Pyrazine ring fragment. |
Table 2: Predicted Fragmentation of Fully ¹³C-Labeled Deoxyfructosazine (assuming U-¹³C₁₂)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Notes on Mass Shift |
| 317.1 ([M+H]⁺) | 298.1 | ¹³CH₂O | Mass shift of +1 Da for each carbon in the lost fragment. |
| 317.1 ([M+H]⁺) | 285.1 | ¹³C₂H₂O₂ | Mass shift of +2 Da for each carbon in the lost fragment. |
| 317.1 ([M+H]⁺) | 253.1 | ¹³C₃H₄O₃ | Mass shift of +3 Da for each carbon in the lost fragment. |
| 317.1 ([M+H]⁺) | 203.1 | ¹³C₄H₈O₄ | Mass shift of +4 Da for each carbon in the lost fragment. |
| 317.1 ([M+H]⁺) | 171.1 | ¹³C₅H₁₀O₅ | Mass shift of +5 Da for each carbon in the lost fragment. |
| 317.1 ([M+H]⁺) | 85.0 | ¹³C₄H₄N₂ | Mass shift of +4 Da for the pyrazine ring fragment. |
Table 3: Predicted Fragmentation of Deuterated Deoxyfructosazine (assuming exchange of all 8 hydroxyl protons)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Notes on Mass Shift |
| 313.1 ([M+D]⁺) | 294.1 | D₂O | Loss of deuterated water. |
| 313.1 ([M+D]⁺) | 295.1 | HDO | Loss of a mix of deuterated and non-deuterated water. |
| 313.1 ([M+D]⁺) | Varies | Varies | Fragments containing hydroxyl groups will show a mass increase corresponding to the number of deuterium atoms retained. |
Mandatory Visualization
The following diagrams illustrate the predicted fragmentation pathways and the experimental workflow.
Caption: Predicted fragmentation of unlabeled deoxyfructosazine.
Caption: Predicted fragmentation of ¹³C-labeled deoxyfructosazine.
Caption: Experimental workflow for comparative fragmentation analysis.
Objective Comparison and Supporting Rationale
The primary advantage of using isotopically labeled deoxyfructosazine in fragmentation analysis is the ability to definitively identify the origin of each fragment ion.
-
¹³C-Labeling: By knowing the number of carbon atoms in the precursor molecule, the number of carbon atoms in each fragment can be determined by the mass shift. This allows for the unambiguous assignment of elemental compositions to fragment ions. For example, a fragment retaining all twelve carbons of a fully labeled deoxyfructosazine would exhibit a mass shift of +12 Da compared to its unlabeled counterpart. This is invaluable for distinguishing between isobaric fragments (fragments with the same nominal mass but different elemental compositions).
-
Deuterium Labeling: Deuterium labeling of exchangeable protons (primarily on hydroxyl groups) helps to pinpoint fragmentation pathways involving these specific sites. For instance, the loss of a water molecule (H₂O) from an unlabeled compound will appear as a loss of 18 Da. In a deuterated analog, this loss could be 19 Da (HDO) or 20 Da (D₂O), confirming the involvement of the hydroxyl groups in the fragmentation process.
References
Safety Operating Guide
Proper Disposal of 2,5-Deoxyfructosazine-13C4: A Safety and Operational Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2,5-Deoxyfructosazine-13C4. The following procedures are designed to ensure safe handling and compliance with standard laboratory practices.
Key Safety and Disposal Information
As a stable isotope-labeled compound, this compound is not radioactive. Therefore, its disposal does not require special radiological precautions. The disposal protocol is dictated by the properties of the parent compound, 2,5-Deoxyfructosazine, which is not classified as a hazardous substance.
| Parameter | Value/Information | Source |
| Compound Name | This compound | MedChemExpress |
| Isotopic Label | Carbon-13 (¹³C) | MedChemExpress |
| Radioactivity | Non-radioactive (stable isotope) | Moravek, Inc.[1] |
| Hazard Classification | Not classified as hazardous | Cayman Chemical[2] |
| Primary Disposal Route | Non-hazardous chemical waste stream | General Laboratory Guidelines |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, lab coat, and gloves. | General Laboratory Guidelines |
Experimental Protocols: Disposal Procedures
The disposal of this compound should adhere to the established protocols for non-hazardous chemical waste within your institution. The following is a general, step-by-step guide.
1. Waste Identification and Segregation:
-
Confirm that the waste contains only this compound and any non-hazardous solvents or materials.
-
Do not mix with hazardous waste streams (e.g., flammable, corrosive, reactive, or toxic materials).[2][3]
2. Preparing for Disposal:
-
Solid Waste:
-
Collect unused or residual solid this compound in a clearly labeled, sealed container.
-
Contaminated materials such as weigh boats, gloves, and wipes should be placed in a designated solid waste container.
-
-
Liquid Waste (Solutions):
-
Collect aqueous solutions of this compound in a designated, sealed container for non-hazardous aqueous waste.
-
Ensure the pH of the solution is within the neutral range (typically 5.5-9.5) before collection if required by your institution's waste management policies.[4]
-
Small quantities of dilute, non-hazardous aqueous solutions may be permissible for drain disposal, but this is highly dependent on local regulations and institutional policies. Always verify with your Environmental Health & Safety (EHS) office before disposing of any chemical down the drain.[4][5][6]
-
3. Labeling and Storage:
-
Clearly label the waste container with "Non-Hazardous Chemical Waste" and list the contents (e.g., "Aqueous solution of this compound").
-
Store the waste container in a designated satellite accumulation area until it is collected by your institution's waste management personnel.[2]
4. Final Disposal:
-
Follow your institution's established procedures for the pickup and disposal of non-hazardous chemical waste.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
